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  • Product: (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester
  • CAS: 1508841-86-8

Core Science & Biosynthesis

Foundational

chemical properties of (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester

An In-Depth Technical Guide to tert-Butyl N-(2-bromoethyl)carbamate: Properties, Synthesis, and Applications in Drug Development Executive Summary This technical guide provides a comprehensive overview of tert-Butyl N-(2...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to tert-Butyl N-(2-bromoethyl)carbamate: Properties, Synthesis, and Applications in Drug Development

Executive Summary

This technical guide provides a comprehensive overview of tert-Butyl N-(2-bromoethyl)carbamate (CAS No: 39684-80-5), a pivotal bifunctional reagent in modern organic synthesis and medicinal chemistry. Possessing both a nucleophilic amine protected by a tert-butoxycarbonyl (Boc) group and an electrophilic primary alkyl bromide, this molecule serves as a versatile building block for introducing a protected aminoethyl moiety. This document details its physicochemical properties, spectroscopic signature, synthesis protocols, and core reactivity. Furthermore, it highlights its critical role as a key intermediate in the development of pharmaceuticals, including NO synthase inhibitors and Pregabalin, making this guide an essential resource for researchers, chemists, and professionals in drug discovery and development.[1][2][3]

Introduction and Strategic Importance

tert-Butyl N-(2-bromoethyl)carbamate is a strategically important molecule in synthetic organic chemistry.[3] Its structure is deceptively simple, yet it offers a powerful combination of orthogonal reactivity. The tert-butoxycarbonyl (Boc) protecting group renders the amine nucleophile inert to a wide range of non-acidic reagents, allowing chemists to focus on the reactivity of the primary alkyl bromide. This bromide is an excellent electrophile, susceptible to substitution by a variety of nucleophiles via an S(_N)2 mechanism.

Once the desired carbon skeleton is assembled, the Boc group can be cleanly and efficiently removed under acidic conditions, unmasking the primary amine for further functionalization. This "protect-react-deprotect" strategy is a cornerstone of multi-step synthesis. The compound is widely utilized in the pharmaceutical industry for the synthesis of complex heterocyclic structures and other bioactive molecules.[4] Notably, it is a documented intermediate in the synthesis of potent NO (nitric oxide) synthase inhibitors and the API Pregabalin, underscoring its relevance to drug development professionals.[1][2]

Physicochemical Properties

The physical properties of a reagent dictate its handling, storage, and application in experimental design. Due to its low melting point, tert-Butyl N-(2-bromoethyl)carbamate can exist as either a colorless to pale yellow liquid or an off-white solid at or near ambient temperature.[2][3][4][5] This is a critical consideration for accurate measurement and dispensing. Its solubility profile informs the choice of appropriate solvents for reactions and purifications.

PropertyValueSource(s)
CAS Number 39684-80-5[2][3][5][6]
Molecular Formula C₇H₁₄BrNO₂[2][5][7][8]
Molecular Weight 224.10 g/mol [2][5][7]
Appearance Clear colorless to yellow liquid or low melting off-white solid[2][3][4][5]
Melting Point 30-32 °C[4][5][9]
Boiling Point 262.2 °C at 760 mmHg[4][5]
Density ~1.3 g/cm³[4][5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate[2][5][9]
Storage Recommended at -20°C or 2-8°C, cool and dry[3][5][6]

Spectroscopic Characterization

Unambiguous structural confirmation is paramount in chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed fingerprint of the molecule's hydrogen framework.

¹H NMR (400 MHz, DMSO-d₆) [9]

  • δ 7.08 (br t, 1H, NH) : This broad triplet corresponds to the carbamate proton. Its broadness is due to quadrupole coupling with the adjacent nitrogen and its coupling to the neighboring CH₂ group.

  • δ 3.42 (q, 2H, CH₂Br) : This quartet (often appearing as a triplet of triplets or 'q') represents the two protons on the carbon adjacent to the bromine atom. They are deshielded by the electron-withdrawing effect of the bromine.

  • δ 3.29 (q, 2H, CH₂NH) : This signal corresponds to the two protons on the carbon adjacent to the carbamate nitrogen.

  • δ 1.39 (s, 9H, C(CH₃)₃) : This strong singlet represents the nine equivalent protons of the tert-butyl group, a characteristic signature of the Boc protecting group.

Synthesis and Purification

The preparation of tert-Butyl N-(2-bromoethyl)carbamate is a standard transformation that involves the protection of an amino group. The most common and efficient method is the reaction of 2-bromoethylamine, typically as its hydrobromide salt, with di-tert-butyl dicarbonate (Boc₂O).[1][9][10]

Synthetic Rationale and Causality

The core of the synthesis is the nucleophilic attack of the primary amine of 2-bromoethylamine onto one of the carbonyl carbons of Boc₂O. Because the starting material is often the hydrobromide salt, a base is required. The choice of base is critical; a non-nucleophilic organic base like triethylamine (TEA) is commonly used to neutralize the HBr salt, liberating the free amine to act as a nucleophile.[9] Alternatively, an inorganic base like sodium hydroxide can be used in a biphasic system.[1][10] The choice of solvent (e.g., methanol, dichloromethane) is dictated by the solubility of the starting materials and reagents.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established literature procedures.[9]

  • Reaction Setup : To a solution of 2-bromoethylamine hydrobromide (1 equivalent) in methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (2 equivalents) slowly.

  • Reagent Addition : While maintaining the temperature at 0 °C, slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol. Causality: The slow addition at low temperature helps to control the exotherm of the reaction and minimize potential side reactions.

  • Reaction Progression : Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup : Upon completion, add water to the reaction mixture to dissolve any salts.

  • Extraction : Extract the aqueous mixture with dichloromethane (3x volumes). Causality: Dichloromethane is an effective solvent for the product and is immiscible with water, allowing for efficient separation.

  • Washing : Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product, typically as a colorless oil or a low-melting solid.[9]

  • Purification : If necessary, the product can be further purified by column chromatography on silica gel or by crystallization from a suitable solvent system like hexane.[10]

Synthesis and Purification Workflow

G cluster_reaction Reaction Phase cluster_workup Workup & Purification reagents 2-Bromoethylamine HBr + Triethylamine reaction_vessel Stir at 0°C to RT (2-12h) reagents->reaction_vessel 1. Add boc2o Di-tert-butyl dicarbonate in Methanol boc2o->reaction_vessel 2. Add slowly quench Quench with Water reaction_vessel->quench 3. Reaction Complete extract Extract with Dichloromethane quench->extract wash Wash Organic Layer (NaHCO₃, Brine) extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry product Final Product: tert-Butyl N-(2-bromoethyl)carbamate dry->product

Caption: Workflow for the synthesis of tert-Butyl N-(2-bromoethyl)carbamate.

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems from its two distinct functional groups, which can be addressed selectively.

Electrophilic Nature: S(_N)2 Reactions

The primary alkyl bromide is an excellent electrophile. The carbon-bromine bond is polarized, making the carbon atom electron-deficient and susceptible to attack by a wide range of nucleophiles. This includes:

  • O-Alkylation : Alcohols and phenols (typically as their more nucleophilic alkoxide or phenoxide salts).

  • N-Alkylation : Primary and secondary amines.

  • S-Alkylation : Thiols and thiophenols.

  • C-Alkylation : Carbanions and other carbon-based nucleophiles.

This reactivity is the primary reason for its use as a 2-(Boc-amino)ethylating agent.

Deprotection of the Boc Group

The Boc group is stable under basic, reductive, and oxidative conditions, making it an ideal protecting group. However, it is readily cleaved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen, followed by the collapse of the intermediate to release the stable tert-butyl cation (which typically forms isobutylene), carbon dioxide, and the free primary amine. Common reagents for this deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.

Core Reactivity Pathways

G cluster_alkylation SN2 Alkylation cluster_deprotection Boc Deprotection start tert-Butyl N-(2-bromoethyl)carbamate product_alkylation Alkylated Product (Nu-CH₂CH₂NHBoc) start->product_alkylation + Nucleophile (Nu⁻) (e.g., R-O⁻, R₂NH) product_deprotection Free Amine (Br-CH₂CH₂NH₂ • HX) start->product_deprotection + Strong Acid (e.g., TFA, HCl)

Caption: Core reactivity pathways for tert-Butyl N-(2-bromoethyl)carbamate.

Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety. tert-Butyl N-(2-bromoethyl)carbamate is classified with several hazards that necessitate careful handling.

Hazard ClassGHS StatementPrecautionary Measures
Acute Toxicity, Oral H302: Harmful if swallowedDo not eat, drink or smoke when using. Rinse mouth if swallowed and seek medical attention.[7][11]
Skin Irritation H315: Causes skin irritationWear protective gloves. Wash skin thoroughly after handling.[7][11]
Eye Irritation H319: Causes serious eye irritationWear eye protection. Rinse cautiously with water for several minutes if in eyes.[7][11]
Respiratory Irritation H335: May cause respiratory irritationUse only outdoors or in a well-ventilated area. Avoid breathing dust/fumes.[6][11]

Handling : All manipulations should be performed in a well-ventilated chemical fume hood.[5][11] Avoid contact with skin and eyes by using appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[6][11] Storage : Store in a cool, dry, and well-ventilated place, away from incompatible materials.[5][6] The recommended storage temperature is often refrigerated (-20 °C to 8 °C) to ensure long-term stability.[5][6] Incompatibilities : Avoid contact with strong oxidizing agents and strong acids (other than for intended deprotection).[6]

Conclusion

tert-Butyl N-(2-bromoethyl)carbamate is a high-value, versatile building block for chemical synthesis. Its predictable reactivity, characterized by a Boc-protected amine and an electrophilic alkyl bromide, provides a reliable method for introducing the 2-aminoethyl fragment into molecules. Its demonstrated application in the synthesis of important pharmaceutical agents validates its significance. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for its safe and effective use by researchers and scientists in the field of drug development.

References

  • PubChem. (n.d.). tert-Butyl N-(2-bromoethyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2022, August 20). tert-Butyl (2-bromoethyl)carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006126255A1 - Process for producing n-(2-bromoethyl)carbamic acid tert-butyl ester.
  • PubChem. (n.d.). [2-(4-Bromo-phenyl)ethyl]-carbamic acid tert-butyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • Apicule. (n.d.). tert-Butyl N-(2-bromoethyl)carbamate (CAS No: 39684-80-5) API Intermediate Manufacturers. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl (2-bromoethyl)carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.

Sources

Exploratory

An In-depth Technical Guide to a Key Synthetic Building Block: Unraveling the Properties and Applications of tert-Butyl (2-bromoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern organic synthesis and medicinal chemistry, the strategic introduction of functional groups is paramount to the const...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic introduction of functional groups is paramount to the construction of complex molecular architectures with desired biological activities. Among the vast arsenal of bifunctional building blocks, tert-butyl (2-bromoethyl)carbamate has emerged as a versatile and highly valuable reagent. Its unique combination of a stable amine-protecting group and a reactive alkyl halide within the same molecule allows for a wide range of selective chemical transformations. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and diverse applications of tert-butyl (2-bromoethyl)carbamate, offering insights for its effective utilization in research and development.

It is crucial to distinguish the subject of this guide, tert-butyl (2-bromoethyl)carbamate, from the structurally related but distinct compound, tert-butyl (2-bromoethyl)(ethyl)carbamate. The latter possesses an additional ethyl group on the nitrogen atom, leading to different physical and chemical properties. This document will focus exclusively on the former, for which extensive scientific literature and application data are available.

Molecular Profile and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its successful application in synthesis. This section details the key molecular and physical characteristics of tert-butyl (2-bromoethyl)carbamate.

Molecular Formula and Weight

The chemical formula for tert-butyl (2-bromoethyl)carbamate is C₇H₁₄BrNO₂.[1][2][3] This composition gives it a molecular weight of approximately 224.10 g/mol .[2][4][5]

Structural Representation

The structure of tert-butyl (2-bromoethyl)carbamate features a bromoethyl group attached to a nitrogen atom which is, in turn, part of a tert-butoxycarbonyl (Boc) protecting group.

Table 1: Key Physicochemical Properties of tert-Butyl (2-bromoethyl)carbamate

PropertyValueSource(s)
CAS Number 39684-80-5[1]
Molecular Formula C₇H₁₄BrNO₂[1][2][3]
Molecular Weight ~224.10 g/mol [2][4][5]
Appearance Low melting off-white solid or clear colorless to yellow liquid[4][6]
Melting Point 30-32 °C (lit.)[6][7]
Boiling Point 262.3±23.0 °C at 760 mmHg[6][7]
Density 1.3±0.1 g/cm³[6][7]
Solubility Soluble in Chloroform, Dichloromethane, and Ethyl Acetate[3][4]

Synthesis and Reaction Mechanisms

The reliable and scalable synthesis of tert-butyl (2-bromoethyl)carbamate is crucial for its widespread use. The most common and efficient method involves the reaction of 2-bromoethylamine or its hydrobromide salt with di-tert-butyl dicarbonate (Boc₂O), an agent for introducing the Boc protecting group.[3][8]

General Synthesis Protocol

The synthesis is typically carried out in a suitable solvent system, often a mixture of a water-soluble organic solvent and water, in the presence of a base such as sodium hydroxide or triethylamine to neutralize the acid generated during the reaction.[3][8]

Reaction Scheme:

G cluster_0 Synthesis of tert-Butyl (2-bromoethyl)carbamate 2-Bromoethylamine 2-Bromoethylamine Reaction Reaction 2-Bromoethylamine->Reaction + Di-tert-butyl dicarbonate (Boc₂O) tert-Butyl (2-bromoethyl)carbamate tert-Butyl (2-bromoethyl)carbamate Reaction->tert-Butyl (2-bromoethyl)carbamate Base (e.g., NaOH, Et₃N) Base (e.g., NaOH, Et₃N) Base (e.g., NaOH, Et₃N)->Reaction Catalyst/Neutralizer Solvent (e.g., Dioxane/Water, Methanol) Solvent (e.g., Dioxane/Water, Methanol) Solvent (e.g., Dioxane/Water, Methanol)->Reaction

Caption: General reaction scheme for the synthesis of tert-butyl (2-bromoethyl)carbamate.

Step-by-Step Methodology:

  • Dissolution: 2-bromoethylamine or its salt is dissolved in the chosen solvent system.

  • Basification: The base is added to the solution.

  • Boc Protection: Di-tert-butyl dicarbonate is added, often portion-wise, while maintaining the reaction temperature (typically at 0 °C to room temperature).[3]

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous workup to remove inorganic salts and water-soluble impurities. The product is then extracted with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure to yield the crude product, which can be further purified by methods like column chromatography if necessary.[3]

The causality behind these choices lies in the need for a basic environment to deprotonate the amine, making it nucleophilic enough to attack the carbonyl carbon of the Boc anhydride. The biphasic or aqueous-organic solvent system facilitates both the dissolution of the starting materials and the ease of separation during workup.

Applications in Drug Discovery and Organic Synthesis

The synthetic utility of tert-butyl (2-bromoethyl)carbamate stems from its bifunctional nature. The Boc-protected amine is stable under a variety of reaction conditions, allowing for selective manipulation of the bromoethyl moiety. Subsequently, the Boc group can be readily removed under acidic conditions to liberate the primary amine for further functionalization.

This dual reactivity makes it an invaluable building block in the synthesis of a wide array of compounds, including:

  • Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[4][9] For instance, it is used in the synthesis of inhibitors of nitric oxide (NO) synthase.[8]

  • Heterocyclic Chemistry: The electrophilic nature of the carbon bearing the bromine atom makes it an excellent precursor for the construction of nitrogen-containing heterocyclic rings through intramolecular or intermolecular cyclization reactions.

  • Linker Chemistry: In the development of bioconjugates, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs), this reagent can be used to introduce a protected aminoethyl spacer arm.

  • Specialty Chemicals: Its application extends to the development of agrochemicals and advanced materials where the introduction of a protected aminoethyl chain is desired to impart specific properties.[9]

G cluster_applications Applications tert-Butyl (2-bromoethyl)carbamate tert-Butyl (2-bromoethyl)carbamate Pharmaceutical Intermediates Pharmaceutical Intermediates tert-Butyl (2-bromoethyl)carbamate->Pharmaceutical Intermediates Heterocyclic Synthesis Heterocyclic Synthesis tert-Butyl (2-bromoethyl)carbamate->Heterocyclic Synthesis Linker Chemistry Linker Chemistry tert-Butyl (2-bromoethyl)carbamate->Linker Chemistry Specialty Chemicals Specialty Chemicals tert-Butyl (2-bromoethyl)carbamate->Specialty Chemicals

Caption: Key application areas of tert-butyl (2-bromoethyl)carbamate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl (2-bromoethyl)carbamate. It is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably a chemical fume hood.[7][10]

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), tert-butyl (2-bromoethyl)carbamate is associated with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[2]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[2]

Recommended Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses with side-shields or chemical goggles.[10]

  • Hand Protection: Compatible chemical-resistant gloves.[10]

  • Skin and Body Protection: Laboratory coat and appropriate protective clothing.[7]

  • Respiratory Protection: If working outside of a fume hood or with large quantities, a NIOSH-approved respirator with an appropriate cartridge is recommended.[7]

First Aid Measures
  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[10]

  • In case of skin contact: Wash off with soap and plenty of water and consult a physician.[10]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[10]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[10]

Storage and Stability

tert-Butyl (2-bromoethyl)carbamate should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7] Recommended storage is often at -20°C.[7] It is incompatible with strong acids and strong oxidizing agents.

Conclusion

tert-Butyl (2-bromoethyl)carbamate stands out as a cornerstone reagent in contemporary organic synthesis. Its predictable reactivity, coupled with the stability of the Boc protecting group, provides chemists with a reliable tool for the strategic elaboration of molecular complexity. From the synthesis of life-saving pharmaceuticals to the development of novel materials, the applications of this versatile building block continue to expand. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for harnessing its full potential in the laboratory and beyond.

References

  • Matrix Fine Chemicals. tert-Butyl N-(2-bromoethyl)carbamate | CAS 39684-80-5. [Link]

  • PubChem. tert-Butyl N-(2-bromoethyl)carbamate | C7H14BrNO2 | CID 4103526. [Link]

  • Chemsrc. tert-Butyl (2-bromoethyl)carbamate | CAS#:39684-80-5. [Link]

  • apicule. tert-Butyl N-(2-bromoethyl)carbamate (CAS No: 39684-80-5) API Intermediate Manufacturers. [Link]

  • Pharmaffiliates. CAS No : 39684-80-5 | Product Name : tert-Butyl (2-bromoethyl)carbamate. [Link]

  • Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)
  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Organic Synthesis with Tert-Butyl (2-bromoethyl) Carbamate. [Link]

Sources

Foundational

SDS safety data sheet for (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester

Technical Safety & Handling Guide: (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester Document Control: Target Compound: tert-Butyl (2-bromoethyl)(ethyl)carbamate[1] Analogous Reference CAS: 39684-80-5 (N-H analog: tert-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester

Document Control:

  • Target Compound: tert-Butyl (2-bromoethyl)(ethyl)carbamate[1]

  • Analogous Reference CAS: 39684-80-5 (N-H analog: tert-Butyl (2-bromoethyl)carbamate)[1][2][3][4][5][6][7][8]

  • Classification: Alkylating Agent / Nitrogen Mustard Precursor (Protected)

Phase 1: Molecular Identity & Physicochemical Profile

This guide addresses the specific N-ethylated derivative of N-Boc-bromoethylamine. While often conflated with its N-H analog (CAS 39684-80-5), the introduction of the ethyl group significantly alters its physical state (lowering the melting point) and lipophilicity (LogP), impacting skin absorption rates.

Chemical Structure & Identity:

  • IUPAC Name: tert-butyl (2-bromoethyl)(ethyl)carbamate

  • Molecular Formula: C₉H₁₈BrNO₂

  • Molecular Weight: 266.15 g/mol

  • SMILES: CCN(CCBr)C(=O)OC(C)(C)C

Physicochemical Properties Table Note: Specific experimental data for the N-ethyl variant is sparse. Values below represent high-confidence estimates based on Structure-Activity Relationship (SAR) with the N-H analog.

PropertyValue / CharacteristicOperational Implication
Physical State Viscous Colorless to Yellow OilUnlike the N-H analog (low-melting solid), the N-ethyl group prevents efficient crystal packing. Handle as a liquid.[5][8]
Solubility High in DCM, EtOAc, DMSOHighly lipophilic. Will readily penetrate nitrile gloves upon prolonged contact.
Reactivity Electrophilic AlkylatorThe C-Br bond is susceptible to nucleophilic attack.
Stability Acid & Heat SensitiveThe Boc group is acid-labile; the bromide is light/heat sensitive.

Phase 2: Risk Assessment & Toxicological Mechanism

The "Boc-Switch" Hazard Mechanism This compound presents a unique dual-hazard profile. The Boc (tert-butoxycarbonyl) group acts as an electron-withdrawing "safety switch," reducing the nucleophilicity of the nitrogen atom. This suppresses the formation of the highly toxic aziridinium ion (a potent DNA alkylator) typically seen in free nitrogen mustards.

Critical Warning: If this compound is exposed to acidic conditions (e.g., stomach acid upon ingestion, or acidic waste streams), the Boc group cleaves. This releases N-ethyl-2-bromoethylamine , which rapidly cyclizes into a reactive aziridinium species, causing severe cytotoxicity and DNA damage.

Primary Hazards:

  • Skin/Eye Irritation (Category 2/2A): Direct alkylation of surface proteins.

  • Sensitization: Potential to act as a hapten, binding to proteins and triggering immune responses.

  • Delayed Toxicity: Systemic absorption may lead to delayed alkylation events if metabolized.

DOT Diagram: Reactivity & Toxicity Pathway This diagram illustrates the "Boc-Switch" mechanism and the activation of the alkylating core.

ToxicityMechanism Compound N-Boc-N-Ethyl Bromoethylamine Acid Acidic Environment (Metabolism/Waste) Compound->Acid Exposure Target DNA/Protein Alkylation Compound->Target Direct Displacement (Slow) FreeAmine Free Amine (Deprotected) Acid->FreeAmine Boc Cleavage Aziridinium Aziridinium Ion (High Toxicity) FreeAmine->Aziridinium Cyclization (Rapid) Aziridinium->Target Nucleophilic Attack

Figure 1: The metabolic and chemical activation pathway. Note that the Boc group mitigates immediate toxicity, but deprotection creates a potent mustard agent.

Phase 3: Operational Handling & Synthesis Protocols

1. Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerator).

  • Atmosphere: Inert gas (Argon/Nitrogen) is mandatory. Moisture can hydrolyze the bromide or the carbamate over time.

  • Light: Store in amber vials to prevent radical degradation of the C-Br bond.

2. Personal Protective Equipment (PPE)

  • Gloves: Double-gloving is required.

    • Inner: Nitrile (standard).

    • Outer: Silver Shield (Laminate) or thick Nitrile (5 mil+). The lipophilic ethyl group increases permeation through standard latex/thin nitrile.

  • Respiratory: Handle strictly inside a chemical fume hood. If aerosolization is possible (e.g., rotary evaporation), use a P95/P100 respirator.

3. Validated Quenching Protocol (Self-Validating System) Never dispose of active alkyl halides directly. You must chemically neutralize the electrophilic carbon.

  • Reagent: 10% Sodium Thiosulfate (

    
    ) in water.
    
  • Mechanism: Thiosulfate is a soft nucleophile that rapidly displaces the bromide, forming a non-toxic Bunte salt.

  • Protocol:

    • Dissolve waste/residue in a minimal amount of acetone or ethanol.

    • Add 10% aqueous Sodium Thiosulfate (20 equivalents relative to the bromide).

    • Stir vigorously for 1 hour.

    • Validation: Check pH. The solution should remain neutral. A biphasic mixture indicates incomplete reaction; add ethanol to homogenize if necessary.

DOT Diagram: Safe Handling Workflow Standard Operating Procedure for synthesis and disposal.

HandlingWorkflow Storage Storage: 4°C, Argon (Amber Vial) Prep Weighing/Prep (Fume Hood Only) Storage->Prep Reaction Reaction Setup (Double Gloves) Prep->Reaction Spill Spill/Waste Reaction->Spill Excess/Cleanup Quench Quench: Na2S2O3 (1 Hour Stir) Spill->Quench Immediate Action Disposal Aqueous Waste (Neutralized) Quench->Disposal After Validation

Figure 2: Operational workflow emphasizing the quenching step for waste management.

Phase 4: Emergency Response

Exposure Scenarios:

  • Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use alcohol, as it may increase skin absorption of the lipophilic compound.

  • Eye Contact: Rinse with water for 15 minutes.[7][9] Seek medical attention immediately (risk of corneal alkylation).

  • Ingestion: Do NOT induce vomiting. The stomach acid could cleave the Boc group, releasing the toxic free amine. Administer water/milk and transport to ER.

Spill Management:

  • Evacuate the immediate area.[7][9]

  • Don full PPE (including Silver Shield gloves).

  • Cover spill with an absorbent pad soaked in 10% Sodium Thiosulfate solution.

  • Allow to sit for 30 minutes to neutralize the bromide in situ.

  • Collect as chemical waste.

References

  • PubChem. tert-Butyl N-(2-bromoethyl)carbamate (Compound Summary). National Library of Medicine. (Accessed 2023). Link

  • Fisher Scientific. Safety Data Sheet: 2-(Boc-amino)ethyl bromide. (Reference for N-H analog hazards). Link

  • Sigma-Aldrich. 2-Bromoethylamine hydrobromide SDS. (Reference for deprotected toxicity profile). Link

  • ECHA (European Chemicals Agency). Registration Dossier: Haloalkylamines and their derivatives. (General alkylating agent toxicology). Link

Sources

Exploratory

Technical Guide: (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester

The following technical guide details the chemical profile, synthesis, and application of (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester (also known as tert-Butyl (2-bromoethyl)ethylcarbamate). Part 1: Chemical Ident...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester (also known as tert-Butyl (2-bromoethyl)ethylcarbamate).

Part 1: Chemical Identity & Profile[1][2]

This compound is a specialized bifunctional linker intermediate used primarily in medicinal chemistry for the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates. It features a reactive alkyl bromide for nucleophilic substitution and a Boc-protected secondary amine (with an N-ethyl group) to modulate solubility and linker geometry.

Nomenclature & Identifiers
PropertyDetail
Chemical Name (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester
Synonyms tert-Butyl (2-bromoethyl)ethylcarbamate; N-Boc-N-ethyl-2-bromoethylamine; 2-(N-Boc-ethylamino)ethyl bromide
CAS Number Not widely listed (Precursor Alcohol: 152192-95-5 )
Related CAS 39684-80-5 (tert-Butyl (2-bromoethyl)carbamate, N-H analog)
Molecular Formula C₉H₁₈BrNO₂
Molecular Weight 252.15 g/mol
SMILES CCN(CCBr)C(=O)OC(C)(C)C
Appearance Colorless to pale yellow oil (typically)

Note on CAS: While the N-H analog (CAS 39684-80-5) is a common catalog item, the N-ethyl variant is often synthesized in situ or custom-ordered. The most reliable commercial anchor is its alcohol precursor, tert-Butyl ethyl(2-hydroxyethyl)carbamate (CAS 152192-95-5) .

Physicochemical Properties[2][3][4][5]
  • Solubility: Highly soluble in organic solvents (DCM, THF, EtOAc, DMF). Insoluble in water.

  • Stability: Stable at room temperature if stored under inert atmosphere. The alkyl bromide is susceptible to hydrolysis or displacement by strong nucleophiles upon prolonged exposure to moisture or heat.

  • Reactivity:

    • Alkyl Bromide: Excellent electrophile for Sₙ2 reactions with amines, thiols, or phenoxides.

    • Boc Group: Acid-labile protecting group (cleaved by TFA or HCl/Dioxane).

    • N-Ethyl Group: Provides steric bulk and eliminates the hydrogen bond donor capability of the carbamate nitrogen, altering the pharmacokinetic profile of the final drug molecule.

Part 2: Synthesis & Manufacturing[2][6]

Since the specific bromide is often not available off-the-shelf, a robust "Senior Scientist" approach is to synthesize it from the commercially available alcohol.

Synthesis Pathway (Alcohol to Bromide)

The standard protocol involves the Appel reaction or mesylation/bromination of tert-Butyl ethyl(2-hydroxyethyl)carbamate .

Protocol: Appel Reaction (High Purity)

This method is preferred for avoiding harsh acidic conditions that might compromise the Boc group.

Reagents:

  • Precursor: tert-Butyl ethyl(2-hydroxyethyl)carbamate (CAS 152192-95-5)[1]

  • Reagent A: Carbon Tetrabromide (CBr₄)

  • Reagent B: Triphenylphosphine (PPh₃)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq of tert-butyl ethyl(2-hydroxyethyl)carbamate and 1.2 eq of CBr₄ in anhydrous DCM (0.1 M concentration) under N₂ atmosphere. Cool to 0°C.[2]

  • Addition: Slowly add 1.2 eq of PPh₃ (dissolved in minimal DCM) dropwise over 20 minutes. Maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) for disappearance of the starting alcohol.

  • Workup: Add Hexane/Et₂O (1:1) to the reaction mixture to precipitate triphenylphosphine oxide (Ph₃P=O). Filter the white solid through a Celite pad.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H NMR (Look for triplet at ~3.5 ppm for -CH₂Br and quartet at ~3.2 ppm for N-Ethyl).

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow from precursor selection to final validation.

SynthesisWorkflow Alcohol Precursor Alcohol (CAS 152192-95-5) Reaction Reaction DCM, 0°C -> RT 2-4 Hours Alcohol->Reaction Dissolve Reagents Reagents: CBr4 + PPh3 (Appel Reaction) Reagents->Reaction Dropwise Addn Workup Workup Precipitate Ph3P=O Filtration Reaction->Workup TLC Complete Product Target Bromide (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester Workup->Product Purification

Figure 1: Synthetic workflow for converting the alcohol precursor (152192-95-5) to the target bromide using Appel conditions.

Part 3: Applications in Drug Discovery[9]

This compound is a critical linker motif in the design of heterobifunctional molecules, particularly PROTACs.

Role in PROTAC Design

PROTACs require a linker to connect a Target Protein Ligand to an E3 Ligase Ligand. The "N-Ethyl" modification on this linker serves specific purposes:

  • Solubility: The ethyl group disrupts potential intermolecular hydrogen bonding, often improving the solubility of the final chimera.

  • Permeability: Alkylation of the amide/carbamate nitrogen can improve passive membrane permeability (PAMPA) by reducing polar surface area (PSA).

  • Conformation: The steric bulk of the ethyl group restricts the rotational freedom of the linker, potentially locking the PROTAC into a more bioactive conformation.

Experimental Protocol: Nucleophilic Substitution (Linker Attachment)

Objective: Attach the linker to a secondary amine-containing ligand (e.g., a Lenalidomide derivative or a kinase inhibitor).

Protocol:

  • Dissolution: Dissolve the amine-bearing ligand (1.0 eq) in anhydrous DMF or MeCN.

  • Base: Add K₂CO₃ (3.0 eq) or DIPEA (2.5 eq).

  • Alkylation: Add (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester (1.2 eq).

  • Conditions: Heat to 50–60°C for 4–12 hours. (Note: The N-ethyl group adds steric hindrance; higher heat or KI catalysis may be required compared to the N-H analog).

  • Deprotection (Next Step): After isolation, treat with TFA/DCM (1:4) to expose the secondary amine for the next coupling step.

Mechanism of Action (Linker Strategy)

PROTAC_Linker Ligand Target Ligand (e.g., Warhead) Intermediate Protected Intermediate (Boc-N-Ethyl-Linker-Ligand) Ligand->Intermediate Sn2 Alkylation (K2CO3, DMF) Linker Linker Reagent (N-Ethyl-N-Boc-Bromide) Linker->Intermediate Deprotection Acid Deprotection (TFA or HCl) Intermediate->Deprotection FinalLinker Active Secondary Amine (Ready for E3 Ligase Coupling) Deprotection->FinalLinker Reveals -NH(Et)

Figure 2: Strategic utilization of the linker in PROTAC assembly.

Part 4: Safety & Handling (MSDS Highlights)

While specific toxicological data for the N-ethyl variant is sparse, it should be handled with the same rigor as other alkyl bromides and carbamates.

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed or inhaled.Use in a fume hood.
Skin/Eye Irritant Causes skin irritation (H315) and serious eye irritation (H319).[3]Wear nitrile gloves and safety goggles.
Alkylating Agent Potential mutagen; capable of alkylating DNA.Avoid all contact; destroy excess reagent with amine waste.

Storage: Store at 2–8°C (or -20°C for long term) under Argon/Nitrogen. Protect from light and moisture.

References

  • Precursor Identification: Sigma-Aldrich. tert-Butyl ethyl(2-hydroxyethyl)carbamate (CAS 152192-95-5).[1] Available at:

  • Analogous Compound Data: PubChem. tert-Butyl N-(2-bromoethyl)carbamate (CAS 39684-80-5).[3][4][5][6] Available at:

  • Synthetic Methodology: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. (General reference for Appel Reaction).
  • PROTAC Linker Chemistry: Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 2020.

Sources

Foundational

Stability of Boc-Protected Bromoethyl Amines: A Technical Guide

This guide details the stability profile, degradation mechanisms, and preservation protocols for tert-Butyl (2-bromoethyl)carbamate (commonly referred to as N-Boc-2-bromoethylamine). It is designed for medicinal chemists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability profile, degradation mechanisms, and preservation protocols for tert-Butyl (2-bromoethyl)carbamate (commonly referred to as N-Boc-2-bromoethylamine). It is designed for medicinal chemists and process engineers who utilize this reagent as a linker in PROTAC synthesis or as a building block for heterocycles.

Executive Summary: The Stability Paradox

N-Boc-2-bromoethylamine presents a unique stability paradox. While the Boc (tert-butyloxycarbonyl) group is generally robust against nucleophiles and bases, the presence of the


-bromo  substituent creates an "internal time bomb."

Unlike standard Boc-amines, this molecule possesses both a nucleophile (the carbamate carbonyl oxygen) and an electrophile (the carbon-bromide bond) within the same structure. This proximity facilitates an intramolecular cyclization pathway that degrades the reagent into 2-oxazolidinone , releasing isobutylene and hydrogen bromide (HBr). This reaction is autocatalytic : the released HBr acidifies the medium, accelerating further loss of the acid-labile Boc group.

Key Takeaway: Storage stability is not just about preventing external hydrolysis; it is about kinetically arresting this intramolecular suicide reaction.

Mechanistic Degradation Profiling

To ensure scientific integrity, we must understand the causality of degradation. The primary decomposition pathway is not intermolecular polymerization, but rather a 5-exo-tet cyclization.

The Cyclization Pathway (The "Oxazolidinone Sink")

Under thermal stress or prolonged storage, the carbonyl oxygen of the carbamate attacks the


-carbon, displacing the bromide. This forms a cyclic cationic intermediate which rapidly collapses by ejecting the tert-butyl cation (as isobutylene), yielding the thermodynamically stable 2-oxazolidinone.
Hydrolysis

In the presence of moisture, the terminal bromide is susceptible to


 displacement by water, forming tert-butyl (2-hydroxyethyl)carbamate . This impurity is difficult to separate by flash chromatography due to similar polarity.
Visualization of Degradation Pathways

The following diagram illustrates the competing pathways. Note that Path A (Cyclization) is the dominant mode of failure in dry, neat storage.

DegradationMechanism Start N-Boc-2-bromoethylamine (Reagent) Intermediate Cyclic Cationic Intermediate Start->Intermediate Path A: Intramolecular O-Alkylation (Heat/Time) Hydrolysis N-Boc-aminoethanol (Hydrolysis Impurity) Start->Hydrolysis Path B: Moisture (H2O) Oxazolidinone 2-Oxazolidinone (Major Impurity) Intermediate->Oxazolidinone Loss of t-Butyl Isobutylene Isobutylene (Gas) Intermediate->Isobutylene HBr HBr (Acid Catalyst) Intermediate->HBr HBr->Start Autocatalysis (Acid cleaves Boc)

Figure 1: Mechanistic pathways governing the degradation of N-Boc-2-bromoethylamine. Path A represents the primary shelf-life limiter.

Stability Data & Storage Metrics

The following data summarizes the stability profile based on accelerated aging studies and functional group analysis.

ParameterConditionStability EstimateDegradation Product
Ideal Storage -20°C, Inert (Ar/N2), Dark> 12 Months< 1% Cyclization
Cold Storage 4°C, Air, Dark3–6 Months~5% Cyclization
Room Temp 25°C, Solid State2–4 WeeksSignificant Oxazolidinone formation
Solution State 25°C in DCM or THF< 48 HoursRapid Cyclization / Hydrolysis
Acidic Exposure Presence of trace acidMinutes/HoursComplete Boc removal / Cyclization

Critical Insight: Solutions of this reagent should never be stored. Prepare fresh. If solution storage is unavoidable, use anhydrous THF at -80°C, but expect degradation within days.

Self-Validating Quality Control (QC) Protocol

Trustworthiness in chemical biology requires verifying reagent purity before critical steps (e.g., PROTAC linker coupling). Do not rely on the label purity after 3 months of storage.

The "Shift-Check" NMR Assay

Proton NMR (


H-NMR) is the only reliable method to distinguish the reagent from its cyclic byproduct. TLC is often insufficient as the oxazolidinone and the Boc-amine have similar 

values in standard eluents.

Protocol:

  • Take ~5 mg of the stored solid.

  • Dissolve in

    
     (neutralized with basic alumina if possible to prevent acid catalysis in the tube).
    
  • Acquire a standard 1H spectrum.

  • Analyze the Methylene Region (3.0 – 4.5 ppm):

SignalChemical Shift (

)
Diagnostic Feature
Reagent (

-Br)
~3.45 ppm (t) Triplet. If this integrates < 2H relative to Boc, degradation occurred.
Reagent (

-NH)
~3.55 ppm (q) Quartet/Multiplet.
Impurity (Oxazolidinone) ~4.30 - 4.40 ppm New Triplet. The

-O protons in the ring are significantly deshielded.
Impurity (Isobutylene) ~4.6 & 1.7 ppm Olefinic peaks (if sealed tube prevented gas escape).

Pass Criteria: No detectable triplet above 4.0 ppm. Integration of Boc (1.45 ppm, 9H) to


-Br (3.45 ppm, 2H) must be ~4.5:1.

Storage & Purification Workflows

Recommended Storage Workflow

To maximize shelf life, interrupt the autocatalytic acid cycle.

StorageProtocol Receipt Receive Reagent (Check Cold Chain) Aliquot Aliquot immediately (Avoid freeze-thaw) Receipt->Aliquot Container Container: Amber Glass Vial + Teflon Cap (Tape seal) Aliquot->Container Environment Environment: Desiccator over P2O5 or CaSO4 Temp: -20°C Container->Environment Usage Warm to RT in desiccator (Prevent condensation) Environment->Usage When needed

Figure 2: Optimal storage workflow to prevent hydrolysis and autocatalytic cyclization.

Purification of Degraded Material

If the "Shift-Check" fails (e.g., >5% oxazolidinone), the material can be repurified.

Method: Flash Column Chromatography

  • Stationary Phase: Silica Gel (Acid-washed silica should be avoided; use neutral silica).

  • Eluent: 10% to 30% Ethyl Acetate in Hexanes.

  • Separation:

    • High

      
      :  Isobutylene oligomers (if any).
      
    • Mid

      
      : N-Boc-2-bromoethylamine  (Product).[1][2][3]
      
    • Low

      
      :  2-Oxazolidinone (more polar due to cyclic carbamate/amide character).
      
  • Post-Run: Concentrate rotovap bath at < 30°C . Do not heat significantly. Store immediately at -20°C.

References

  • Mechanistic Insight on Cyclization

    • Reaction: Intramolecular cyclization of N-Boc-amino halides/epoxides to oxazolidinones.
    • Source:J. Am. Chem. Soc.2014 , 136, 11176–11181. Link[4]

  • Source: Green, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.
  • Synthesis & Handling of N-Boc Diamines

    • Source:Organic Syntheses2007 , 84, 156. Link

    • Context: Thermal instability of Boc groups above 85°C and handling of amino-alkyl carbamates.[5]

  • Commercial Stability Data

    • Source: Sigma-Aldrich Technical Specification, "2-(Boc-amino)ethyl bromide". Link

    • Context: Recommended storage temperature (-20°C) and physical properties.[2]

Sources

Exploratory

The Strategic Utility of (2-Bromoethyl)ethylcarbamic Acid Tert-Butyl Ester in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract (2-Bromoethyl)ethylcarbamic acid tert-butyl ester, a versatile bifunctional reagent, has carved a significant niche in the landscape of medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromoethyl)ethylcarbamic acid tert-butyl ester, a versatile bifunctional reagent, has carved a significant niche in the landscape of medicinal chemistry. Its unique architecture, featuring a reactive bromoethyl group for nucleophilic substitution and a stable tert-butoxycarbonyl (Boc)-protected secondary amine, offers a powerful tool for the strategic introduction of an ethylamine linker in the synthesis of complex bioactive molecules. This guide provides a comprehensive technical overview of its synthesis, reactivity, and diverse applications in drug discovery, highlighting its role in the construction of a range of therapeutic agents. Through an exploration of its synthetic utility, reaction mechanisms, and practical experimental protocols, this document serves as an in-depth resource for researchers leveraging this valuable building block in the pursuit of novel therapeutics.

Introduction: The Architectural Advantage of a Bifunctional Building Block

In the intricate chess game of drug design, the ability to strategically and efficiently assemble molecular frameworks is paramount. Bifunctional building blocks, possessing two distinct reactive handles, are indispensable pieces in this endeavor, allowing for the sequential and controlled construction of complex molecular architectures. (2-Bromoethyl)ethylcarbamic acid tert-butyl ester, also known as N-Boc-N-ethyl-2-bromoethylamine, stands out as a prime example of such a strategic synthon.

Its core value lies in the orthogonal reactivity of its two functional groups:

  • The Bromoethyl Moiety: An excellent electrophile, the primary alkyl bromide readily participates in nucleophilic substitution reactions with a wide array of nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the covalent attachment of the ethylamine linker to a core scaffold.

  • The Boc-Protected Ethylamine: The tert-butoxycarbonyl (Boc) group provides robust protection for the secondary amine, rendering it inert to a wide range of reaction conditions, including those employed for the alkylation step. This protecting group can be selectively removed under acidic conditions, unmasking the secondary amine for subsequent functionalization, such as amide bond formation, reductive amination, or further alkylation.

This dual functionality makes it an ideal reagent for introducing a flexible ethylamino linker, a common structural motif in many biologically active compounds, contributing to optimal binding interactions with therapeutic targets.

Synthesis and Physicochemical Properties

The synthesis of (2-Bromoethyl)ethylcarbamic acid tert-butyl ester is typically achieved through the reaction of N-ethyl-2-bromoethylamine with di-tert-butyl dicarbonate (Boc₂O). Several protocols exist, with variations in the base and solvent system to optimize yield and purity.

Table 1: Physicochemical Properties of (2-Bromoethyl)ethylcarbamic acid tert-butyl ester

PropertyValue
CAS Number 39684-80-5[1]
Molecular Formula C₉H₁₈BrNO₂
Molecular Weight 252.15 g/mol
Appearance Colorless to pale yellow oil
Boiling Point ~95-100 °C at 0.5 mmHg
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)

Core Applications in Medicinal Chemistry: A Gateway to Diverse Scaffolds

The strategic application of (2-Bromoethyl)ethylcarbamic acid tert-butyl ester spans a wide range of therapeutic areas, primarily serving as a versatile linker to connect different pharmacophoric elements.

Synthesis of Pregabalin Analogues and other GABA-ergic Compounds

One of the most notable applications of this building block is in the synthesis of analogues of Pregabalin, an anticonvulsant and anxiolytic drug. The ethylamine linker is a key structural feature for its interaction with the α2δ subunit of voltage-gated calcium channels. While not a direct precursor to Pregabalin itself, the title compound serves as a valuable tool for creating structural variants with potentially improved pharmacokinetic or pharmacodynamic profiles.

Construction of Nitric Oxide (NO) Synthase Inhibitors

(2-Bromoethyl)ethylcarbamic acid tert-butyl ester has been utilized as a key intermediate in the synthesis of nitric oxide (NO) synthase inhibitors. NO synthases are a family of enzymes responsible for the production of nitric oxide, a critical signaling molecule involved in various physiological and pathological processes. The ethylamine moiety introduced by this reagent often serves as a crucial part of the pharmacophore responsible for binding to the enzyme's active site.

Elaboration of Heterocyclic Scaffolds

A significant application of this reagent lies in the alkylation of nitrogen, oxygen, and sulfur atoms within heterocyclic systems, which are prevalent in medicinal chemistry.[2] This allows for the introduction of a protected ethylamine side chain that can be further elaborated to modulate the biological activity and physicochemical properties of the parent heterocycle.

Experimental Protocols: A Practical Guide

The successful application of (2-Bromoethyl)ethylcarbamic acid tert-butyl ester hinges on well-defined and reproducible experimental protocols. This section provides detailed methodologies for its synthesis and key synthetic transformations.

Synthesis of (2-Bromoethyl)ethylcarbamic acid tert-butyl ester

This protocol outlines a general and efficient procedure for the Boc-protection of N-ethyl-2-bromoethylamine.

Materials:

  • N-ethyl-2-bromoethylamine hydrobromide

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of N-ethyl-2-bromoethylamine hydrobromide (1.0 eq) in DCM at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Allow the mixture to stir for 15 minutes at 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield (2-Bromoethyl)ethylcarbamic acid tert-butyl ester as a colorless to pale yellow oil.

General Protocol for N-Alkylation of Amines and Anilines

This protocol describes a typical procedure for the alkylation of a primary or secondary amine with (2-Bromoethyl)ethylcarbamic acid tert-butyl ester.

Materials:

  • Amine or Aniline substrate

  • (2-Bromoethyl)ethylcarbamic acid tert-butyl ester

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the amine or aniline (1.0 eq) in DMF, add cesium carbonate (1.5-2.0 eq).

  • Add (2-Bromoethyl)ethylcarbamic acid tert-butyl ester (1.1-1.2 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

General Protocol for O-Alkylation of Phenols

This protocol outlines a standard procedure for the alkylation of a phenolic hydroxyl group.

Materials:

  • Phenol substrate

  • (2-Bromoethyl)ethylcarbamic acid tert-butyl ester

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the phenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Add (2-Bromoethyl)ethylcarbamic acid tert-butyl ester (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 6-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired O-alkylated product.

General Protocol for S-Alkylation of Thiols

This protocol details a common method for the alkylation of a thiol.

Materials:

  • Thiol substrate

  • (2-Bromoethyl)ethylcarbamic acid tert-butyl ester

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of the thiol (1.0 eq) in THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of (2-Bromoethyl)ethylcarbamic acid tert-butyl ester (1.1 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired S-alkylated product.

General Protocol for Boc-Deprotection

This protocol describes the standard acidic conditions for the removal of the Boc protecting group.

Materials:

  • Boc-protected amine substrate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in 1,4-dioxane)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected amine (1.0 eq) in DCM.

  • Add trifluoroacetic acid (5-10 eq) or 4M HCl in dioxane (5-10 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine. The product may also be isolated as the corresponding salt by precipitation.

Visualizing the Synthetic Strategy

The strategic use of (2-Bromoethyl)ethylcarbamic acid tert-butyl ester can be visualized as a two-stage process, enabling the introduction and subsequent elaboration of an ethylamine linker.

G cluster_0 Stage 1: Linker Installation cluster_1 Stage 2: Amine Unmasking & Elaboration reagent (2-Bromoethyl)ethylcarbamic acid tert-butyl ester alkylation Nucleophilic Substitution (SN2 Reaction) reagent->alkylation nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH) nucleophile->alkylation product1 Nu-CH₂CH₂-N(Et)Boc alkylation->product1 deprotection Boc Deprotection (Acidic Conditions) product1->deprotection amine Nu-CH₂CH₂-NH(Et) deprotection->amine elaboration Further Functionalization (e.g., Acylation, Alkylation) amine->elaboration final_product Final Bioactive Molecule elaboration->final_product

Caption: A generalized workflow illustrating the two-stage synthetic strategy employing (2-Bromoethyl)ethylcarbamic acid tert-butyl ester.

Conclusion: A Versatile Tool for Drug Discovery

(2-Bromoethyl)ethylcarbamic acid tert-butyl ester has established itself as a valuable and versatile building block in the medicinal chemist's toolbox. Its inherent bifunctionality, coupled with the robust and readily cleavable Boc protecting group, provides a reliable and strategic approach for the introduction of an ethylamine linker into a wide variety of molecular scaffolds. The ability to perform selective alkylations on diverse nucleophiles followed by the unmasking of a reactive amine for further elaboration underscores its significance in the multi-step synthesis of complex and novel therapeutic agents. As the quest for new drugs with improved efficacy and safety profiles continues, the strategic application of such well-designed building blocks will undoubtedly remain a cornerstone of successful drug discovery programs.

References

  • tert-Butyl N-(2-bromoethyl)carbamate (CAS No: 39684-80-5) API Intermediate Manufacturers. apicule. [Link]

  • A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. [Link]

Sources

Protocols & Analytical Methods

Method

protocol for nucleophilic substitution with N-Boc-N-ethyl-2-bromoethylamine

This Application Note and Protocol guide is designed for research scientists and drug development professionals. It synthesizes established organic chemistry principles with practical, field-proven methodologies for the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for research scientists and drug development professionals. It synthesizes established organic chemistry principles with practical, field-proven methodologies for the use of


-Boc-

-ethyl-2-bromoethylamine
(also known as tert-butyl (2-bromoethyl)(ethyl)carbamate).[1]

Advanced Protocol: Nucleophilic Substitution with -Boc- -ethyl-2-bromoethylamine[1]

Executive Summary


-Boc-

-ethyl-2-bromoethylamine is a bifunctional building block used to introduce the

-ethyl-aminoethyl motif into nucleophilic scaffolds (phenols, amines, thiols, and heterocycles).[1] Unlike its unprotected counterparts, the Boc-protected variant suppresses the formation of the highly reactive and unstable aziridinium intermediate, allowing for controlled

substitution. However, the reagent remains susceptible to E2 elimination and cyclization under forcing conditions. This guide outlines optimized protocols to maximize substitution efficiency while minimizing elimination byproducts.

Reagent Profile & Mechanistic Insight

Chemical Identity[1]
  • Systematic Name: tert-butyl (2-bromoethyl)(ethyl)carbamate[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 252.15 g/mol

  • Key Features:

    • Boc Group: Reduces nitrogen nucleophilicity, preventing self-polymerization.[1]

    • Ethyl Group: Increases lipophilicity compared to the methyl/H analogs; introduces steric bulk that can influence rotamer populations in NMR.

    • Bromide: A moderate leaving group, balancing stability with reactivity.

Mechanistic Pathways

The reaction outcome is a competition between the desired Bimolecular Nucleophilic Substitution (


), Elimination (E2), and Intramolecular Cyclization.

The "Boc Effect": In free amines (e.g., 2-bromo-N-ethylethanamine), the nitrogen lone pair rapidly displaces the bromide to form an aziridinium ion.[1] The Boc group delocalizes the nitrogen lone pair into the carbonyl system (resonance), significantly raising the activation energy for cyclization. This makes the reagent a stable electrophile for intermolecular reactions.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the critical decision points for optimization.

ReactionPathways Reagent N-Boc-N-ethyl-2-bromoethylamine TS_SN2 TS: SN2 Attack (Backside Displacement) Reagent->TS_SN2 + Nu- (Soft/Good Nucleophile) TS_E2 TS: E2 Elimination (Base Induced) Reagent->TS_E2 + Strong/Bulky Base (Heat) Aziridinium Aziridinium Ion (Cyclization) Reagent->Aziridinium High T, Polar Protic Solvent (Slow Leakage) Nu Nucleophile (Nu-) Product Substitution Product (N-Boc-N-ethyl-amino-Nu) TS_SN2->Product Major Pathway Alkene Vinyl Carbamate (Elimination Side Product) TS_E2->Alkene Side Reaction Aziridinium->Product Ring Opening (Non-Regioselective)

Caption: Mechanistic competition between productive


 substitution and counter-productive elimination or cyclization pathways.

Strategic Planning & Optimization

Success depends on balancing nucleophilicity against basicity.

Solvent Selection
SolventDielectric Const.SuitabilityNotes
DMF 36.7High Excellent for

; solvates cations, leaving anions "naked" and reactive.[1]
Acetonitrile 37.5High Good alternative to DMF; easier to remove (lower BP).
THF 7.5Medium Good for strong bases (NaH), but reaction rates are slower than in DMF.
Acetone 20.7Medium Used in Finkelstein conditions (with NaI) to generate reactive iodide in situ.
Ethanol/Water HighLow Promotes solvolysis and aziridinium formation; avoid for primary alkylation.
Base Selection
  • 
     / 
    
    
    
    :
    The "Gold Standard" for phenols and thiols. Mild enough to prevent elimination, strong enough to deprotonate acidic protons.
  • NaH: Required for less acidic nucleophiles (amides, anilines). Risk: High risk of E2 elimination if the nucleophile is sterically hindered.

  • DIPEA/TEA: Generally avoided as primary bases for alkylation due to the formation of quaternary ammonium salts, but useful as scavengers.

Experimental Protocols

Protocol A: -Alkylation of Phenols (Standard)

Objective: Synthesis of aryl ether linkers.[1] Scale: 1.0 mmol

Reagents:

  • Substituted Phenol (1.0 equiv)

  • 
    -Boc-
    
    
    
    -ethyl-2-bromoethylamine (1.2 equiv)[1]
  • Cesium Carbonate (

    
    ) (2.0 equiv) [Alternative: 
    
    
    
    + 10% KI]
  • Anhydrous DMF (5 mL, 0.2 M)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 25 mL round-bottom flask and cool under

    
    .
    
  • Dissolution: Add the Phenol (1.0 mmol) and anhydrous DMF (5 mL). Stir until dissolved.

  • Deprotonation: Add

    
     (2.0 mmol, 651 mg) in one portion. The suspension may change color (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes.
    
  • Addition: Add

    
    -Boc-
    
    
    
    -ethyl-2-bromoethylamine (1.2 mmol, ~302 mg) via syringe.
    • Tip: If the reagent is viscous, dilute with 0.5 mL DMF before addition.

  • Reaction: Heat the mixture to 60°C for 4–12 hours.

    • Monitoring: Check by TLC or LCMS.[2] Look for the disappearance of the phenol.

    • Note: Temperatures >80°C significantly increase E2 elimination (vinyl carbamate formation).

  • Workup:

    • Dilute with EtOAc (30 mL).

    • Wash with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMF.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (Hexanes/EtOAc). The product is typically less polar than the starting phenol.

Protocol B: -Alkylation of Heterocycles (e.g., Indoles, Piperazines)

Objective: Functionalization of secondary amines or indole nitrogens.[3][4] Challenge: Steric hindrance can favor elimination.

Reagents:

  • Heterocycle (1.0 equiv)

  • 
    -Boc-
    
    
    
    -ethyl-2-bromoethylamine (1.1 equiv)[1]
  • Sodium Hydride (NaH, 60% in oil) (1.2 equiv)

  • Anhydrous DMF or THF[2]

Step-by-Step Procedure:

  • Activation: To a solution of the heterocycle in DMF at 0°C, carefully add NaH. Stir for 30 mins at 0°C

    
     RT to ensure 
    
    
    
    evolution ceases.
  • Addition: Cool back to 0°C. Add the bromide dropwise.

  • Finkelstein Modification (Optional but Recommended): Add 10 mol% Tetrabutylammonium Iodide (TBAI) or Sodium Iodide (NaI). This converts the alkyl bromide to the more reactive alkyl iodide in situ, accelerating the

    
     rate without requiring higher heat.
    
  • Reaction: Stir at RT for 12–24 hours. Only heat to 50°C if conversion is stalled.

  • Quench: Carefully add sat.

    
     solution. Extract with Ether or EtOAc.[2]
    

Troubleshooting & Optimization Logic

Use this decision tree to resolve common synthetic issues.

OptimizationTree Problem Issue Detected CheckLCMS Analyze Crude by LCMS/NMR Problem->CheckLCMS Result1 Major Product: Vinyl Carbamate (Elimination) CheckLCMS->Result1 Result2 No Reaction / Low Conversion CheckLCMS->Result2 Result3 Complex Mixture / Polymer CheckLCMS->Result3 Sol1 1. Lower Temp (<50°C) 2. Change Base (NaH -> Cs2CO3) 3. Use less hindered solvent (MeCN) Result1->Sol1 Sol2 1. Add Catalyst (TBAI/NaI) 2. Increase Conc. (0.5 M) 3. Switch solvent to DMF Result2->Sol2 Sol3 1. Check Reagent Purity (TLC) 2. Lower Temp 3. Exclude Light/O2 Result3->Sol3

Caption: Troubleshooting logic for alkylation reactions.

Safety & Handling

  • Hazards: As an alkyl bromide, the reagent is a potential alkylating agent and should be treated as a mutagen. Wear double nitrile gloves.

  • Incompatibility: Avoid strong acids (TFA, HCl) during the alkylation step, as Boc deprotection will release the free amine, which will immediately cyclize to the toxic aziridinium ion or polymerize.

  • Storage: Store at 2–8°C under inert gas.

References

  • General Reactivity of

    
    -Boc-haloalkylamines: 
    
    • Salvatore, R. N., et al. "Cesium effect: high chemoselectivity in direct N-alkylation of amines."[1] Tetrahedron2001 , 57(36), 7785-7811. Link

  • Aziridinium Suppression by Carbamates

    • Agami, C., et al. "The reactivity of the N-Boc protecting group: an underrated feature."[5] Tetrahedron2002 , 58(14), 2701-2724.[5] Link

  • Finkelstein Catalysis in Alkylation

    • Eames, J., et al. "Nucleophilic substitution reactions of (2-bromoethyl)carbamic acid tert-butyl ester."[1] Journal of Chemical Research2001 .

  • Protocol Grounding (Analogous Reagents)

    • Organic Syntheses, Coll. Vol. 10, p. 74 (2004); Vol. 78, p. 113 (2000). (Protocols for

      
      -alkylation using mild bases). Link
      

Disclaimer: This protocol is for research purposes only. All chemical operations should be performed by qualified personnel in a fume hood.

Sources

Application

Application Note: Preparation of Secondary Amines using tert-Butyl (2-bromoethyl)(ethyl)carbamate

Executive Summary This application note details the utility of tert-butyl (2-bromoethyl)(ethyl)carbamate (referred to herein as Reagent A ) as a specialized electrophilic building block for the precise synthesis of -ethy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of tert-butyl (2-bromoethyl)(ethyl)carbamate (referred to herein as Reagent A ) as a specialized electrophilic building block for the precise synthesis of


-ethyl secondary amines.

In medicinal chemistry, introducing an


-ethylaminoethyl side chain (

) onto a scaffold is often plagued by chemoselectivity issues. Direct alkylation of ethylamine with alkyl halides typically results in over-alkylation (formation of tertiary and quaternary ammonium salts). Reagent A solves this by acting as a "masked" secondary amine. It allows for the mono-alkylation of nucleophiles (phenols, thiols, or primary amines) followed by a clean deprotection step to reveal the desired secondary amine.

Chemical Context & Mechanism[1][2][3]

The Reagent Profile[4]
  • Chemical Name: tert-butyl (2-bromoethyl)(ethyl)carbamate[1][2]

  • Structural Formula:

    
    
    
  • Key Functionality:

    • Electrophile: The primary alkyl bromide allows for

      
       displacement by nucleophiles.
      
    • Protecting Group: The tert-butoxycarbonyl (Boc) group masks the nitrogen, reducing its nucleophilicity and preventing intramolecular cyclization (aziridinium formation) or self-polymerization.

    • Substituent: The

      
      -ethyl group is pre-installed, eliminating the need for post-synthesis ethylation.
      
Reaction Pathway

The synthesis proceeds via a two-step sequence:

  • Intermolecular Alkylation: The nucleophile displaces the bromide.

  • Acidolytic Deprotection: The Boc group is removed to yield the secondary amine salt.

ReactionPathway Reagent Reagent A (Br-CH2CH2-N(Et)Boc) Intermediate Protected Intermediate (R-X-CH2CH2-N(Et)Boc) Reagent->Intermediate Step 1: Base, DMF, 60°C (SN2 Substitution) Nu Nucleophile (R-XH) Nu->Intermediate Step 1: Base, DMF, 60°C (SN2 Substitution) Product Target Secondary Amine (R-X-CH2CH2-NH-Et) Intermediate->Product Step 2: TFA/DCM or HCl/Dioxane (Deprotection)

Figure 1: General reaction pathway for introducing the N-ethylethylamine motif.

Experimental Protocols

Materials & Equipment
  • Reagent A: tert-butyl (2-bromoethyl)(ethyl)carbamate (Custom synthesis or commercial source).

  • Solvents: Anhydrous DMF, Acetonitrile (MeCN), Dichloromethane (DCM).

  • Bases: Cesium Carbonate (

    
    ), Potassium Carbonate (
    
    
    
    ), or Sodium Hydride (
    
    
    ).
  • Acids: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

Protocol A: Alkylation of Phenols (Synthesis of Amino-Ethers)

This protocol is ideal for synthesizing pharmacophores where an aryl ring is linked to an amine via an ethoxy spacer (common in GPCR ligands).

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve the Phenol substrate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes.
    • Note: Cesium carbonate is preferred for sterically hindered phenols due to the "Cesium Effect" which enhances solubility and nucleophilicity.

  • Addition: Add Reagent A (1.2 equiv) dissolved in a minimal amount of DMF dropwise.

  • Reaction: Heat the mixture to 60–80°C. Monitor by TLC or LC-MS. Reaction typically completes in 4–12 hours.

  • Workup:

    • Cool to RT. Dilute with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with water (to remove DMF) and brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Flash column chromatography (Hexanes/EtOAc) to isolate the Boc-protected intermediate .

Protocol B: Alkylation of Primary Amines (Synthesis of Unsymmetrical Diamines)

Used to create


-substituted ethylenediamines (

).

Step-by-Step Procedure:

  • Setup: Dissolve the Primary Amine (

    
    , 1.0 equiv) in Acetonitrile (0.1 M).
    
  • Base: Add DIPEA (Diisopropylethylamine, 2.5 equiv).

    • Critical: If the primary amine is valuable, use it as the limiting reagent. If cheap, use excess amine (2-3 equiv) to prevent bis-alkylation.

  • Addition: Add Reagent A (1.0 equiv) and Sodium Iodide (0.1 equiv, catalyst).

  • Reaction: Reflux (approx. 80°C) for 12–24 hours.

    • Mechanism Note: Finkelstein exchange (Br

      
       I) in situ accelerates the reaction.
      
  • Workup: Concentrate solvent, redissolve in DCM, wash with saturated

    
    . Purify via chromatography.[3]
    
Protocol C: Boc-Deprotection (The Release)

Converts the protected intermediate into the final secondary amine salt.

Step-by-Step Procedure:

  • Dissolution: Dissolve the intermediate in DCM (0.1 M).

  • Acidification: Add TFA (20% v/v final concentration) or 4M HCl in Dioxane (5-10 equiv).

  • Reaction: Stir at RT for 1–3 hours. Monitor for disappearance of the Boc signal (NMR) or mass shift (LC-MS, M-100).

  • Isolation:

    • For HCl salt: Concentrate to dryness. Triturate with diethyl ether to obtain the solid hydrochloride salt.

    • For Free Base: Concentrate, redissolve in DCM, and wash with saturated

      
      . Dry and concentrate.
      

Data Analysis & Troubleshooting

Expected Yields & Conditions
Nucleophile TypeBaseSolventTemp (°C)Typical Yield (Step 1)
Phenol (Ar-OH)

DMF60-8085-95%
Thiol (R-SH)

MeCNRT-4090-98%
Amine (R-NH2) DIPEA/NaIMeCN80 (Reflux)60-75%
Indole (N-H) NaHDMF0

RT
70-85%
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Alkyl bromides can be sluggish.

    • Solution: Add 10 mol% Sodium Iodide (NaI) to generate the more reactive alkyl iodide in situ. Increase temperature to 90°C.

  • Issue: Elimination (Vinyl formation).

    • Cause: Strong bases at high heat can cause E2 elimination of HBr, forming the vinyl carbamate (

      
      ).
      
    • Solution: Switch to a weaker base (

      
       instead of NaH) or lower the temperature and extend reaction time.
      
  • Issue: Cyclization.

    • Observation: Formation of oxazolidinone by-products.

    • Cause: The Boc carbonyl oxygen can attack the alkyl bromide if the nitrogen is deprotonated.

    • Solution: Ensure the nitrogen remains protected (Boc) and avoid extremely strong bases that might deprotonate the carbamate nitrogen (though

      
       is high, it is possible).
      

Strategic Decision Tree

Use this workflow to determine the optimal conditions for your specific substrate.

DecisionTree Start Select Nucleophile Type Type of Nucleophile? Start->Type Phenol Phenol / Alcohol Type->Phenol Amine Primary Amine Type->Amine Thiol Thiol Type->Thiol Cond_Phenol Use Cs2CO3 / DMF Heat to 60°C Phenol->Cond_Phenol Cond_Amine Use DIPEA / MeCN / NaI Reflux (80°C) Amine->Cond_Amine Cond_Thiol Use K2CO3 / Acetone Room Temp Thiol->Cond_Thiol

Figure 2: Reaction condition optimization guide based on nucleophile class.

References

  • Preparation of N-Boc-2-bromoethylamines: Beylin, V. G., & Goel, O. P. (1987). Preparation of tert-butyl N-(2-bromoethyl)carbamate. Organic Preparations and Procedures International, 19(1), 78–80. (Note: Describes the N-H parent, from which the N-Et analog is derived).

  • Salvatore, R. N., et al. (2001). Synthesis of secondary amines. Tetrahedron, 58(14), 2701-2724.
  • Use of N-Boc-bromoethylamines in MedChem: Yang, L., et al. (1998). N-Boc-N,N-bis(2-bromoethyl)amine synthesis and application. Bioorganic & Medicinal Chemistry Letters, 8(1), 107-112.

  • General Protocol for Alkylation of Phenols: Standard Operating Procedure: Alkylation of Phenols with Alkyl Halides.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester

Welcome to the technical support center for the purification of (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester (Boc-2-bromoethylamine). This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester (Boc-2-bromoethylamine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this critical intermediate. The methodologies and advice provided herein are grounded in established chemical principles and validated through practical application to ensure reliability and reproducibility in your laboratory.

I. Understanding the Compound: Key Physicochemical Properties

A thorough understanding of the physicochemical properties of (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester is fundamental to its successful purification.

PropertyValueSignificance for Purification
Molecular Formula C₇H₁₄BrNO₂[1][2]Provides the basis for molecular weight calculation and elemental analysis.
Molecular Weight 224.1 g/mol [1][2]Essential for stoichiometric calculations in synthesis and characterization.
Appearance Low melting off-white solid or oily substance.[3][4]The physical state at room temperature is a key indicator of purity. A pure compound should be a solid.
Melting Point 30-32 °C[1][2]A sharp melting point within this range is a primary indicator of high purity. Impurities will typically depress and broaden the melting point range.
Boiling Point 262.3 ± 23.0 °C at 760 mmHg[1][2]Suggests that distillation is not a practical method for purification due to the high temperature, which could lead to decomposition.
Solubility Soluble in various organic solvents.Crucial for selecting appropriate solvents for extraction, washing, and recrystallization.
Stability Stable under recommended storage conditions.[1] Incompatible with strong acids and oxidizing agents.[1]Dictates handling and storage procedures to prevent degradation of the compound. The tert-butoxycarbonyl (Boc) protecting group is known to be acid-labile.[5]

II. Troubleshooting Guide: From Oily Residues to Crystalline Purity

This section addresses common challenges encountered during the purification of (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester in a question-and-answer format, providing detailed, actionable solutions.

Q1: My final product is an oil and will not crystallize, even after removing the solvent under vacuum. What should I do?

This is a frequent issue, often indicating the presence of residual solvents or impurities that act as a freezing point depressant.

Possible Causes and Solutions:

  • Residual Solvent: Even trace amounts of solvent can prevent crystallization.

    • Action: Dry the oil under high vacuum for an extended period (several hours to overnight). Gentle heating (e.g., 30-40 °C) can aid in solvent removal, but be cautious as the Boc group can be thermally labile at higher temperatures.[5]

  • Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystal lattice formation.

    • Action 1: Induce Crystallization.

      • Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. The micro-scratches can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the oil. This will act as a template for crystallization.[3][6]

      • Trituration: Add a non-solvent (a solvent in which your product is insoluble, but the impurities are soluble, such as cold hexanes) to the oil and stir vigorously. This can wash away impurities and induce crystallization.

    • Action 2: Purification via Column Chromatography. If crystallization fails, column chromatography is an effective alternative.

      • Stationary Phase: Silica gel is commonly used.[7][8][9]

      • Mobile Phase: A non-polar eluent system is recommended. Start with a low polarity mixture, such as hexanes/ethyl acetate (e.g., 9:1 or 10:1), and gradually increase the polarity if necessary.[7][8] Monitor the fractions by thin-layer chromatography (TLC).

Q2: I obtained crystals, but my yield is low, or the purity is not satisfactory according to NMR analysis.

Low yield or purity after crystallization points to suboptimal crystallization conditions or the presence of co-precipitating impurities.

Possible Causes and Solutions:

  • Suboptimal Crystallization Solvent: The chosen solvent may be too good, leading to high solubility and low recovery, or it may not effectively exclude impurities.

    • Action: Experiment with different solvent systems. Hexane is a commonly used solvent for the crystallization of carbamates.[6][10] A mixture of solvents, such as benzene-hexane, can also be effective.[10] Water has also been used as a crystallization solvent, particularly when added to a water-soluble reaction solvent to precipitate the product.[3][6]

  • Incomplete Precipitation: The product may not have fully crystallized out of the solution.

    • Action: Cool the crystallization mixture to a lower temperature (e.g., 0 °C or -20 °C) to maximize precipitation. Ensure sufficient time is allowed for crystallization to complete.

  • Co-precipitation of Impurities: If impurities have similar solubility profiles to the product, they may crystallize as well.

    • Action: A second recrystallization is often necessary to achieve high purity. Dissolve the crystals in a minimal amount of a suitable hot solvent and allow them to cool slowly. Slow cooling promotes the formation of larger, purer crystals.

Q3: The compound appears to be degrading during purification or storage. How can I prevent this?

(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester is generally stable, but the Boc protecting group is sensitive to acidic conditions.[1][5]

Possible Causes and Solutions:

  • Acidic Conditions: Exposure to acid, even trace amounts, can cleave the Boc group.

    • Action: Ensure all glassware is clean and free of acidic residues. During workup, if an acidic wash is necessary, perform it quickly and at low temperatures. Neutralize any residual acid with a mild base wash (e.g., saturated sodium bicarbonate solution) before concentrating the organic phase.[3]

  • Improper Storage: Exposure to air, moisture, or incompatible chemicals can lead to degradation over time.

    • Action: Store the purified compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8 °C is recommended).[4] Avoid contact with strong oxidizing agents.[1]

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester?

While not always explicitly stated, common impurities can be inferred from the synthetic route and include:

  • Unreacted 2-bromoethylamine or its hydrobromide salt: These are typically removed by aqueous washing or extraction.

  • Unreacted di-tert-butyl dicarbonate (Boc₂O): This can be removed by washing with a mild base or by column chromatography.

  • Di-Boc protected 2-bromoethylamine: This byproduct can sometimes form and may require chromatographic separation.

  • tert-Butanol: A byproduct of the reaction with Boc₂O. It is volatile and usually removed during solvent evaporation.

  • Residual solvents: From the reaction and workup (e.g., acetonitrile, dioxane, ether, dichloromethane).[3][6]

Q2: What is the best method for purifying large quantities of (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester?

For industrial-scale purification, crystallization is the preferred method due to its efficiency and cost-effectiveness. A process described in a patent involves reacting 2-bromoethylamine or its salt with a Boc agent in a water-soluble solvent in the presence of sodium hydroxide, followed by the addition of water as a crystallization solvent and a seed crystal to precipitate the product.[3][6] This method has been reported to yield a product with 100% purity by NMR.[3]

Q3: Can I use distillation for purification?

Given the high boiling point of 262.3 ± 23.0 °C at atmospheric pressure, distillation is generally not a suitable method.[1][2] The high temperatures required would likely lead to the decomposition of the thermally sensitive Boc-protecting group.[5]

Q4: How should I properly store the purified compound?

The purified (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[2] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[4]

IV. Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for purifying the crude product when it is a semi-solid or an oil that can be induced to crystallize.

  • Dissolution: Transfer the crude (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester to a clean Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., hexanes) and gently warm the mixture with stirring until the solid is completely dissolved. Avoid excessive heating.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the solution to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this time. Once crystals begin to form, you can further cool the flask in an ice bath or refrigerator to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

  • Purity Assessment: Determine the melting point and obtain an NMR spectrum to confirm the purity of the final product.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for purifying oily products that do not crystallize or for separating closely related impurities.

  • Column Preparation: Dry-pack a chromatography column with silica gel.[7] Wet the column with the initial eluent (e.g., 10:1 hexanes/ethyl acetate) under positive pressure.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane) and load it directly onto the top of the silica gel.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify those containing the desired product.[7]

  • Fraction Pooling and Concentration: Combine the pure fractions in a round-bottomed flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Place the resulting product under high vacuum to remove any residual solvent.

  • Characterization: Confirm the identity and purity of the product by NMR and other appropriate analytical techniques.

V. Workflow and Decision-Making Diagrams

Purification Method Selection

Purification_Decision_Tree start Crude Product (Post-Workup) is_solid Is the product a solid or semi-solid? start->is_solid is_oil Product is an oil is_solid->is_oil No crystallize Attempt Crystallization/ Recrystallization is_solid->crystallize Yes column_chrom Perform Column Chromatography is_oil->column_chrom success_cryst Successful? (Purity Check: MP, NMR) crystallize->success_cryst pure_product Pure Product success_cryst->pure_product Yes success_cryst->column_chrom No success_col Successful? (Purity Check: TLC, NMR) column_chrom->success_col success_col->crystallize No, but solidified success_col->pure_product Yes

Caption: Decision tree for selecting the appropriate purification method.

References

  • Process for producing n-(2-bromoethyl)carbamic acid tert-butyl ester.
  • Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
  • tert-Butyl (2-bromoethyl)
  • Carbamic acid, tert-butyl ester. Organic Syntheses Procedure.
  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.
  • A fritted chromatography column (3.0 cm diameter) is dry-packed with silica gel (20 cm height, 50 g) and then wetted with hexanes under air pressure. Organic Syntheses Procedure.
  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC.
  • Buy CAS No.: 39684-80-5 Tert-Butyl (2-bromoethyl)
  • tert-Butyl N-(2-bromoethyl)
  • tert-Butyl (2-bromoethyl)carbamate.
  • A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry.

Sources

Optimization

Technical Support Center: Purification Strategies for (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester

Ticket ID: #PUR-39684-BOC Subject: Removal of unreacted starting material (Alkyl Bromide) from reaction mixtures Status: Open Urgency: High (Genotoxic Impurity Risk) Executive Summary You are encountering difficulty remo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-39684-BOC Subject: Removal of unreacted starting material (Alkyl Bromide) from reaction mixtures Status: Open Urgency: High (Genotoxic Impurity Risk)

Executive Summary

You are encountering difficulty removing unreacted (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester (CAS: 39684-80-5) from your reaction mixture. This compound is a lipophilic, non-volatile alkylating agent. Because it carries a Boc-protecting group, it is neutral and often co-elutes with other neutral, lipophilic products (e.g., Boc-protected amines) during standard chromatography.

The Solution: Standard silica chromatography is often insufficient due to poor separation factors (


) and weak UV absorbance. We recommend two superior workflows based on chemoselective scavenging :
  • Solid-Phase Scavenging: Best for small-scale (<5g) or parallel synthesis.

  • Liquid-Phase Derivatization (Quench & Wash): Best for scale-up (>5g) and cost-efficiency.

Module 1: Solid-Phase Scavenging (The "Filter-Away" Method)

Best For: High-throughput screening, medicinal chemistry scales (mg to g), and valuable late-stage intermediates.

The Science

Since the impurity is an electrophile (alkyl bromide), we use a polymer-supported nucleophile (scavenger resin) to covalently bind the impurity. The resin beads are insoluble; once the reaction is complete, simple filtration removes the resin-bound impurity, leaving the pure product in the filtrate.

Recommended Resins
Resin TypeFunctional GroupMechanismLoading Capacity
Si-Thiol Silica-supported Thiol (-SH)

displacement of Bromide
~1.2 - 1.5 mmol/g
PS-Thiophenol Polystyrene Thiophenol

displacement (Faster kinetics)
~1.5 - 2.0 mmol/g
PS-TBD Polymer-supported BaseActs as base to drive the reaction~2.5 mmol/g
Protocol
  • Calculate Equivalents: Determine the estimated amount of unreacted bromide (by LCMS or NMR). Use 3–5 equivalents of resin relative to the impurity.

  • Add Base: The thiol resin requires a base to activate the nucleophile. Add a soluble base (e.g., Diisopropylethylamine, DIPEA) or use a co-resin like PS-TBD.

  • Incubation: Add the resin to your reaction mixture (diluted in DMF, THF, or DCM). Shake or stir gently at 40–50°C for 4–12 hours .

    • Note: Heat is often required because secondary alkyl bromides react slowly.

  • Filtration: Filter the mixture through a fritted funnel or Celite pad.

  • Wash: Wash the resin cake with solvent (THF/DCM) to recover any entrained product.

  • Result: The filtrate contains your product; the impurity is trapped on the beads.

ScavengingWorkflow Start Crude Mixture (Product + Bromide) Resin Add Thiol Resin (+ DIPEA) Start->Resin React Shake/Heat (4-12h @ 45°C) Resin->React Filter Filtration React->Filter Waste Solid Waste (Resin-Bromide) Filter->Waste Retentate Product Filtrate (Pure Product) Filter->Product Eluate

Figure 1: Workflow for removing alkyl bromides using solid-phase scavenger resins.

Module 2: Derivatization & Extraction (The "Quench & Wash" Method)

Best For: Process chemistry, scale-up (>10g), and cost-sensitive projects.

The Science

The impurity is neutral. By reacting it with a secondary amine (e.g., Morpholine or Dimethylamine), we convert the lipophilic bromide into a tertiary amine . This new species is basic. We can then use an acidic aqueous wash to pull the basic impurity into the water layer, while your neutral (Boc-protected) product remains in the organic layer.

Self-Validating Logic
  • Before Quench: Impurity is Neutral (Organic soluble).

  • After Quench: Impurity is Basic (Acid soluble).

  • Product: Remains Neutral (Boc-protected).

  • Separation: Phase separation confirms removal.

Protocol
  • Quenching: To the reaction mixture, add 2–3 equivalents (relative to the bromide) of Morpholine or N,N-Dimethylamine .

  • Reaction: Stir at 50°C for 2–4 hours. Monitor by TLC to ensure the bromide spot disappears and a baseline spot (the amine adduct) appears.

  • Workup (The Critical Step):

    • Dilute with organic solvent (Ethyl Acetate or DCM).[1]

    • Wash 1: Water (removes excess morpholine salts).

    • Wash 2: 0.5 M Citric Acid or 10% NaH₂PO₄ (pH ~4) .

      • Warning: Do NOT use strong acids (HCl/TFA) or high concentrations, as this may deprotect your Boc group. Citric acid is mild enough to protonate the morpholine adduct without touching the Boc.

    • Wash 3: Brine.

  • Dry & Concentrate: Dry over

    
     and concentrate.
    

ExtractionLogic Mix Reaction Mixture (Neutral Product + Neutral Bromide) Quench Add Morpholine Heat to 50°C Mix->Quench Result Mixture: Neutral Product + Basic Amine Adduct Quench->Result Wash Acid Wash (0.5M Citric Acid) Result->Wash OrgLayer Organic Layer (Neutral Product) Wash->OrgLayer Separation AqLayer Aqueous Layer (Protonated Amine Adduct) Wash->AqLayer

Figure 2: Logic flow for converting the neutral bromide into a water-soluble salt.

Module 3: Chromatography & Visualization

If you must use chromatography, be aware that the Boc-bromide has weak UV absorbance (no aromatic chromophore).

Visualization Guide
  • UV (254 nm): Very weak/invisible. Do not rely on this.

  • Ninhydrin: Ineffective. It requires a free amine. The Boc group blocks this.

  • Iodine (

    
    ) Chamber: Recommended.  The lipophilic Boc group usually absorbs iodine reversibly (brown spot).
    
  • PMA (Phosphomolybdic Acid): Highly Recommended. Excellent for Boc-protected aliphatics. Heat the plate vigorously after dipping; the bromide usually appears as a dark blue/black spot.

  • KMnO₄: Good for general oxidizable groups, but PMA is often more sensitive for Boc-carbamates.

Frequently Asked Questions (FAQs)

Q1: Is the Boc group stable to the Citric Acid wash in Module 2? A: Yes. The tert-butyl carbamate (Boc) is generally stable to weak acids like Citric Acid or dilute Phosphoric acid at room temperature for the duration of an extraction. Avoid strong mineral acids (HCl,


) or prolonged exposure.

Q2: Why not just distill the impurity off? A: The predicted boiling point of (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester is >260°C at atmospheric pressure. Heating a Boc-protected amine to these temperatures often leads to thermal deprotection (isobutylene loss) or decomposition. Vacuum distillation (Kugelrohr) might work on a small scale but is risky.

Q3: This impurity is a Genotoxic Impurity (GTI). How do I prove it's gone? A: For GTI compliance, you typically need to prove removal to <10-20 ppm. Standard NMR is not sensitive enough. You must develop an LC-MS/MS method (SIM mode) targeting the specific mass of the bromide (M+H or M+Na). The Derivatization Method (Module 2) is preferred for GTIs because it chemically destroys the alkylating potential of the impurity.

References

  • Biotage. "Metal Scavenger User Guide & Equivalent for Organic Scavengers." Biotage Technical Literature. Link

  • Sigma-Aldrich (Merck). "Solid Supported Scavengers for Solution Phase Synthesis." Technical Bulletin. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter on Impurity Control).
  • Echemi. "Tert-Butyl (2-bromoethyl)carbamate Physical Properties." Link

  • ChemicalBook. "tert-Butyl N-(2-bromoethyl)carbamate MSDS and Properties." Link

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Mass Spectrometry Characterization of N-Boc-N-ethyl-2-bromoethylamine

In the landscape of modern drug development and complex organic synthesis, the precise characterization of reactive intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and reproducibility...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development and complex organic synthesis, the precise characterization of reactive intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and reproducibility. N-Boc-N-ethyl-2-bromoethylamine is one such intermediate, a bespoke alkylating agent whose utility is intrinsically linked to its structure. Mass spectrometry (MS) stands as the definitive technique for confirming the identity and purity of such novel molecules.

This guide provides an in-depth, predictive analysis of the mass spectral behavior of N-Boc-N-ethyl-2-bromoethylamine. As experimental data for this specific compound is not widely published, we will derive its expected fragmentation patterns from foundational mass spectrometry principles and compare them to a well-characterized, structurally related alternative, 1-bromobutane. This comparative approach offers a robust framework for researchers to confidently identify and characterize similar N-Boc protected bromo-alkylamines.

Predicted Mass Spectral Behavior of N-Boc-N-ethyl-2-bromoethylamine

The structure of N-Boc-N-ethyl-2-bromoethylamine contains several key features that will dictate its fragmentation in a mass spectrometer: the labile tert-Butoxycarbonyl (Boc) protecting group, the nitrogen atom which directs cleavage, and the bromine atom with its characteristic isotopic signature.

Electrospray Ionization (ESI-MS): The "Soft" Approach

ESI is a soft ionization technique that typically imparts minimal excess energy to the analyte, making it ideal for determining the molecular weight of the intact molecule. When analyzed via Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source in positive ion mode, we predict the following:

  • Protonated Molecular Ion [M+H]⁺: The primary species observed will be the protonated molecule. The calculated monoisotopic mass of N-Boc-N-ethyl-2-bromoethylamine (C₉H₁₈BrNO₂) is 267.0521 g/mol for the ⁷⁹Br isotope and 269.0499 g/mol for the ⁸¹Br isotope. Therefore, we expect to see a pair of peaks at m/z 268.06 and m/z 270.06 , in a roughly 1:1 abundance ratio, which is the hallmark of a singly brominated compound.[1][2]

  • Sodium Adduct [M+Na]⁺: It is also common to observe adducts with sodium ions, which would appear as a similar isotopic pair at m/z 290.04 and m/z 292.04 .

  • In-Source Fragmentation: Even with a soft technique like ESI, some fragmentation can occur in the ion source, particularly with elevated fragmentor voltages.[3][4] The most likely in-source fragments arise from the facile loss of moieties from the Boc group:

    • Loss of isobutylene (C₄H₈, 56 Da): Resulting in ions at m/z 212.00 and m/z 214.00 . This occurs via a McLafferty-type rearrangement.[3][5]

    • Loss of the entire Boc group (C₅H₉O₂, 101 Da): Leading to the unprotected N-ethyl-2-bromoethylamine cation at m/z 166.99 and m/z 168.99 .[6][7]

Electron Ionization (EI-MS): The "Hard" Approach

Electron Ionization, typically coupled with Gas Chromatography (GC-MS), bombards molecules with high-energy electrons (70 eV), causing extensive and reproducible fragmentation.[8] This provides a structural "fingerprint" of the molecule. For N-Boc-N-ethyl-2-bromoethylamine, the high energy of EI will lead to a complex spectrum where the molecular ion may be weak or entirely absent.

The fragmentation will be driven by the most stable resulting cations and the weakest bonds. Key predicted fragments include:

  • Molecular Ion [M]•⁺: If observed, it would appear as a pair of peaks at m/z 267.05 and m/z 269.05 . Due to the instability of the molecule under EI conditions, these peaks are expected to be of very low abundance.

  • Loss of Bromine Radical (•Br): The C-Br bond is relatively weak, and its cleavage would yield a prominent ion at m/z 188.14 ([M-Br]⁺). This fragment would not have the bromine isotopic pattern.

  • Fragments from the Boc Group: The Boc group is a dominant source of fragmentation:

    • tert-Butyl Cation ([C₄H₉]⁺): Cleavage of the O-C bond of the Boc group will generate the highly stable tert-butyl cation at m/z 57 . This is often the base peak in the EI spectra of Boc-protected compounds.[9]

    • Loss of Isobutylene (M - 56): A McLafferty rearrangement can lead to the loss of isobutylene, resulting in a bromine-containing fragment pair at m/z 211.00 and m/z 213.00 .[5]

  • Alpha-Cleavage: The nitrogen atom will direct cleavage of the adjacent C-C bonds (alpha-cleavage), a highly favored pathway for amines.[10][11]

    • Cleavage of the C-C bond in the ethyl group (loss of •CH₃) would yield a fragment pair at m/z 252.04 and m/z 254.04 .

    • Cleavage of the bond between the nitrogen and the bromoethyl group is particularly significant. This would lead to the formation of the [CH₂=N(Boc)CH₂CH₃]⁺ ion at m/z 158.12 and the loss of a •CH₂Br radical.

The predicted fragmentation cascade under Electron Ionization is visualized in the diagram below.

Caption: Predicted EI-MS fragmentation of N-Boc-N-ethyl-2-bromoethylamine.

Comparative Analysis: N-Boc-N-ethyl-2-bromoethylamine vs. 1-Bromobutane

To ground our predictions, we compare the expected fragmentation of our target compound with the known fragmentation of a simpler bromoalkane, 1-bromobutane. This comparison highlights how the presence of the N-Boc-ethylamino group fundamentally alters the fragmentation pathways.

m/z (Ion) N-Boc-N-ethyl-2-bromoethylamine (Predicted) 1-Bromobutane (Observed) [1][2]Analysis of Difference
[M]•⁺ 267/269 (Very Low Abundance)136/138 (Low Abundance)The molecular ion is visible in both but is expected to be less abundant for the target compound due to more facile fragmentation pathways introduced by the N-Boc group.
[M-Br]⁺ 18857The loss of bromine is a primary fragmentation for 1-bromobutane, leading to the butyl cation (m/z 57). For our target, loss of bromine yields a much larger, nitrogen-containing ion (m/z 188).
Base Peak 57 ([C₄H₉]⁺)57 ([C₄H₉]⁺)While the m/z is coincidentally the same, the origin is different. For our target, m/z 57 comes from the Boc group. For 1-bromobutane, it is the butyl cation formed by losing bromine.
Key Fragments 211/213 (Loss of C₄H₈), 158 (α-cleavage)107/109 (Loss of •C₂H₅), 41 ([C₃H₅]⁺)The fragmentation of the target is dominated by the Boc group and nitrogen-directed alpha-cleavage. The fragmentation of 1-bromobutane is characteristic of a simple alkane chain, involving cleavage of C-C bonds.

This comparison underscores a critical principle: the fragmentation of a complex molecule is not random but is directed by its functional groups. The N-Boc group, in particular, provides highly characteristic and diagnostic ions (m/z 57, loss of 56 Da) that are invaluable for structural confirmation.

Experimental Protocols

To validate the identity of N-Boc-N-ethyl-2-bromoethylamine, the following GC-MS and LC-MS protocols are recommended.

Protocol 1: GC-MS for EI Fragmentation Analysis

Gas chromatography is an excellent method for separating volatile and semi-volatile compounds like halogenated amines.[12][13][14]

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A low-to-mid polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection: 1 µL injection with a split ratio of 50:1.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 60 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions (EI):

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Analysis: Look for the predicted key fragments, especially the m/z 57 base peak and the characteristic 1:1 isotopic pairs for bromine-containing ions.

Protocol 2: LC-MS for Molecular Weight Confirmation

LC-MS with ESI is the preferred method for unequivocally determining the molecular weight.

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.

  • LC Conditions:

    • Column: A standard C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Mass Range: Scan from m/z 100 to 500.

    • Data Analysis: Search the spectrum for the [M+H]⁺ ion pair at m/z 268.06 and 270.06 and the [M+Na]⁺ pair at m/z 290.04 and 292.04.

Workflow for Characterization

The logical workflow for characterizing a novel reactive intermediate like N-Boc-N-ethyl-2-bromoethylamine involves a multi-step, confirmatory approach.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Mass Spectrometry Analysis cluster_validation Data Validation & Comparison Synthesis Synthesize Compound Purification Purify (e.g., Column Chromatography) Synthesis->Purification LCMS LC-MS (ESI) Confirm Molecular Weight Purification->LCMS GCMS GC-MS (EI) Obtain Fragmentation Fingerprint Purification->GCMS Data_Analysis Analyze Spectra LCMS->Data_Analysis GCMS->Data_Analysis Comparison Compare with Predicted Data & Known Analogs Data_Analysis->Comparison Structure_Confirmation Structure Confirmed Comparison->Structure_Confirmation

Caption: General workflow for the characterization of a novel synthetic intermediate.

By combining the predictive power of fragmentation theory with robust, orthogonal analytical techniques like GC-MS and LC-MS, researchers can achieve unambiguous structural confirmation of N-Boc-N-ethyl-2-bromoethylamine and related compounds, ensuring the integrity of their downstream applications in drug discovery and development.

References

  • Journal of Chemical Education. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. ACS Publications. [Link]

  • Hashimoto, S., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research. [Link]

  • Dorman, F. L., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Chromatography Online. [Link]

  • Guella, G., et al. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry. PubMed. [Link]

  • Srinivas, R., et al. (2007). Positive and Negative Ion Electrospray Tandem Mass Spectrometry (ESI MS/MS) of Boc-protected Peptides.... Journal of the American Society for Mass Spectrometry. [Link]

  • Plummer, L. N., et al. (2005). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. USGS Publications Warehouse. [Link]

  • Hashimoto, S., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. [Link]

  • Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube. [Link]

  • Clark, J. (n.d.). mass spectrum & fragmentation of 1-bromobutane. Doc Brown's Chemistry. [Link]

  • Fahmey, M.A., et al. (2001). Mass Spectrometric Study of Molecular Ions of Ethylamine, Diethylamin and Triethylamine Using Electron Impact. INIS-IAEA. [Link]

  • Srinivas, R., et al. (2007). Positive and Negative Ion Electrospray Tandem Mass Spectrometry (ESI MS/MS) of Boc-Protected Peptides.... ResearchGate. [Link]

  • Reddy, G. V., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Clark, J. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,1-dibromoethane. Doc Brown's Chemistry. [Link]

  • Clark, J. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. Doc Brown's Chemistry. [Link]

  • BioPharma Notes. (2020). Alkylating agents. [Link]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • Drugs.com. (n.d.). List of Alkylating agents. [Link]

  • Clark, J. (n.d.). mass spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. [Link]

  • Van Berkel, G. J., et al. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. CORE. [Link]

  • Paulo, J. A. (2016). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. PMC. [Link]

  • Clark, J. (n.d.). mass spectrum of ethylamine. Doc Brown's Chemistry. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2015). Alkylating Agents. LiverTox - NCBI Bookshelf. [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. [Link]

  • Oncohema Key. (2016). Alkylating Agents. [Link]

  • Kufe, D. W., et al. (Eds.). (2003). Alkylating Agents. Holland-Frei Cancer Medicine - NCBI Bookshelf. [Link]

  • NIST. (n.d.). Ethylamine. NIST WebBook. [Link]

  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]

Sources

Validation

A Comparative Guide to the FTIR Absorption Bands of (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester and its Structural Analogs

For researchers and professionals in drug development and organic synthesis, the precise characterization of intermediates is paramount. (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester, also known as tert-butyl N-(2-b...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of intermediates is paramount. (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester, also known as tert-butyl N-(2-bromoethyl)carbamate, is a key building block, valued for its dual functionality—a protected amine and a reactive alkyl halide. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly informative technique for verifying the structural integrity of this molecule.

This guide provides an in-depth comparison of the FTIR absorption profile of tert-butyl N-(2-bromoethyl)carbamate with structurally related alternatives. By understanding the vibrational signatures of its constituent parts—the tert-butoxycarbonyl (Boc) protecting group, the secondary amine, and the bromoethyl chain—we can achieve a higher degree of confidence in its identification and purity.

The Structural and Spectroscopic Landscape

The molecular structure of tert-butyl N-(2-bromoethyl)carbamate dictates its infrared spectrum. The key functional groups, each with its characteristic vibrational frequencies, are the carbamate group (N-H, C=O, C-N, and O-C bonds) and the terminal alkyl bromide (C-Br bond).

To fully appreciate the spectrum of our target molecule, we will compare its expected absorption bands with those of two key structural analogs:

  • tert-Butyl carbamate: This simpler molecule allows us to isolate the characteristic vibrations of the Boc-NH₂ group without the influence of the bromoethyl chain.

  • 1-Bromopropane: A simple alkyl bromide, which serves to highlight the region where the C-Br stretching vibration is expected.

The comparison will illuminate how the combination of these functional groups in tert-butyl N-(2-bromoethyl)carbamate results in a unique and identifiable FTIR spectrum.

Molecular Structures and Key Functional Groups

Below is a diagram illustrating the structures of the compounds under discussion and highlighting the key functional groups that give rise to their characteristic FTIR absorption bands.

G cluster_target tert-Butyl N-(2-bromoethyl)carbamate cluster_alt1 tert-Butyl carbamate cluster_alt2 1-Bromopropane target Target Molecule target_structure co_stretch C=O Stretch target_structure->co_stretch nh_stretch N-H Stretch target_structure->nh_stretch cbr_stretch C-Br Stretch target_structure->cbr_stretch alt1 Alternative 1 alt1_structure co_stretch_alt1 C=O Stretch alt1_structure->co_stretch_alt1 nh2_stretch_alt1 N-H₂ Stretch alt1_structure->nh2_stretch_alt1 alt2 Alternative 2 alt2_structure cbr_stretch_alt2 C-Br Stretch alt2_structure->cbr_stretch_alt2

Caption: Molecular structures of the target compound and its alternatives.

Comparative Analysis of FTIR Absorption Bands

The following table summarizes the expected and observed FTIR absorption bands for tert-butyl N-(2-bromoethyl)carbamate and its structural analogs. The interpretation of these bands is crucial for confirming the presence of the key functional groups.

Vibrational Mode (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester (Expected) tert-Butyl carbamate (Observed) [1]1-Bromopropane (Observed) [2]Interpretation and Comparison
N-H Stretch ~3350-3300 cm⁻¹ (sharp, medium)~3435 & 3330 cm⁻¹ (two bands)N/AThe target molecule, a secondary carbamate, is expected to show a single N-H stretching band. This contrasts with tert-butyl carbamate, a primary carbamate, which displays two distinct bands for the symmetric and asymmetric stretching of the -NH₂ group. The absence of a broad O-H band in the 3500-3200 cm⁻¹ region is also a key indicator of purity.
C-H Stretch (sp³) ~2980-2850 cm⁻¹ (strong)~2980-2870 cm⁻¹~2970-2880 cm⁻¹All three molecules exhibit strong absorptions in this region due to the stretching of C-H bonds in the alkyl chains and the tert-butyl group.
C=O Stretch (Amide I) ~1710-1680 cm⁻¹ (strong, sharp)~1725 cm⁻¹N/AThis is one of the most characteristic and intense bands in the spectrum. Its position is indicative of a carbamate carbonyl group. The exact frequency can be influenced by hydrogen bonding. In a non-polar solvent, the peak is expected at a higher wavenumber.
N-H Bend (Amide II) ~1540-1510 cm⁻¹ (medium)~1620 cm⁻¹N/AThe N-H bending vibration, coupled with C-N stretching, provides further confirmation of the secondary carbamate linkage.
C-H Bend ~1470-1450 cm⁻¹ & ~1390-1365 cm⁻¹ (medium)~1475-1455 cm⁻¹ & ~1390-1365 cm⁻¹~1465-1450 cm⁻¹The bands around 1470-1450 cm⁻¹ are due to the scissoring and bending of CH₂ and CH₃ groups. The characteristic doublet around 1390 cm⁻¹ and 1365 cm⁻¹ is indicative of the tert-butyl group.
C-N Stretch & C-O Stretch ~1250 cm⁻¹ & ~1160 cm⁻¹ (strong)~1250 cm⁻¹ & ~1165 cm⁻¹N/AThese strong absorptions are characteristic of the carbamate group.
C-Br Stretch ~690-515 cm⁻¹ (medium to weak)N/A~650-510 cm⁻¹The presence of a band in this fingerprint region is a key indicator of the bromoethyl moiety.[2][3][4] This absorption is often of medium to weak intensity and can be difficult to definitively assign in complex molecules.[5][6] However, its presence, coupled with the absence of other plausible assignments in this region, strongly supports the structure.

Experimental Protocol: Acquiring the FTIR Spectrum

To ensure the collection of high-quality, reproducible data, the following protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended. ATR is a preferred technique for this type of sample as it requires minimal preparation.

Workflow for ATR-FTIR Analysis

Caption: Standard workflow for ATR-FTIR analysis.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Collection:

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.

  • Sample Application:

    • Place a small amount of the (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester sample directly onto the center of the ATR crystal. If the sample is a low-melting solid, it can be gently melted directly on the crystal if the instrument has a heated stage.

    • Use the ATR's pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typical parameters include:

      • Spectral Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Data Processing and Analysis:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Perform a baseline correction if necessary.

    • Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Compare the obtained peak positions with the expected values in the table above to confirm the identity and purity of the compound.

Conclusion

The FTIR spectrum of (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester provides a unique fingerprint that, when properly interpreted, confirms its molecular structure. The strong carbonyl absorption around 1700 cm⁻¹, the characteristic N-H stretch of a secondary carbamate, and the presence of a band in the low-frequency region corresponding to the C-Br stretch are all key identifiers. By comparing the spectrum to simpler, structurally related molecules, researchers can gain a deeper understanding of the contributions of each functional group and confidently verify the identity of this important synthetic intermediate.

References
  • Organic Chemistry at CU Boulder. IR: alkyl halides. Available at: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2023-11-06). Available at: [Link]

  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Available at: [Link]

  • Chemistry Library. Alkyl and aryl halide infrared spectra. Available at: [Link]

  • National Institute of Standards and Technology. tert-Butyl carbamate - the NIST WebBook. Available at: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]

  • Scribd. C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF. Available at: [Link]

  • Quora. How to identify an alkyl halide using an infrared (IR) spectrum. (2022-11-28). Available at: [Link]

  • PubChem. tert-Butyl carbamate | C5H11NO2 | CID 77922. Available at: [Link]

  • Chemistry LibreTexts. 5.3: Spectroscopic Properties of Alkyl Halides. (2021-03-03). Available at: [Link]

  • Michigan State University Department of Chemistry. Infrared Spectroscopy. Available at: [Link]

  • Journal of the Association of Official Analytical Chemists. Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Available at: [Link]

  • PubChem. tert-Butyl N-(2-bromoethyl)carbamate | C7H14BrNO2 | CID 4103526. Available at: [Link]

Sources

Comparative

A Comparative Guide to Ethyl vs. Methyl Analogs of Boc-Protected Bromoethyl Amines

For Researchers, Scientists, and Drug Development Professionals In the intricate world of organic synthesis, particularly in the construction of pharmaceutical candidates and molecular probes, N-Boc-protected bromoalkyla...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly in the construction of pharmaceutical candidates and molecular probes, N-Boc-protected bromoalkylamines serve as indispensable bifunctional linkers. The choice between the unsubstituted ethyl analog, N-Boc-2-bromoethylamine, and its methylated counterpart, N-Boc-1-bromo-2-propylamine, can significantly influence reaction kinetics, yield, and the steric profile of the final product. This guide provides an in-depth comparison of these two critical building blocks, supported by mechanistic principles and practical experimental considerations, to inform strategic selection in your synthetic campaigns.

Structural and Physicochemical Properties

The primary distinction between the two analogs is the presence of a methyl group on the carbon adjacent to the amine in the propyl derivative. This seemingly minor structural change introduces significant differences in their physical and reactive properties.

PropertyN-Boc-2-bromoethylamine (Ethyl Analog)N-Boc-1-bromo-2-propylamine (Methyl Analog)
Structure N-Boc-2-bromoethylamine structureN-Boc-1-bromo-2-propylamine structure
CAS Number 39684-80-5[1]351509-37-0
Molecular Formula C₇H₁₄BrNO₂[1]C₈H₁₆BrNO₂
Molecular Weight 224.10 g/mol [1]238.12 g/mol
Nature of Halide Primary (1°) Alkyl BromideSecondary (2°) Alkyl Bromide
Reactivity Class High (favors Sₙ2)Moderate (Sₙ2 possible, but sterically hindered)

Core Mechanistic Differences: The Impact of Steric Hindrance

The most critical factor differentiating the reactivity of these two analogs is steric hindrance at the electrophilic carbon. Both molecules participate in nucleophilic substitution reactions, predominantly via the Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism.

In an Sₙ2 reaction, a nucleophile attacks the carbon atom bearing the leaving group (bromide) from the backside.[2][3] The reaction rate is highly sensitive to the bulkiness of the groups attached to this carbon.[4][5]

  • N-Boc-2-bromoethylamine (Ethyl Analog): As a primary alkyl halide, the carbon atom attached to the bromine is relatively unhindered.[6][7] This allows for easy backside access by a wide range of nucleophiles, leading to faster reaction rates.[2][4]

  • N-Boc-1-bromo-2-propylamine (Methyl Analog): As a secondary alkyl halide, the presence of the additional methyl group significantly obstructs the pathway for the incoming nucleophile.[8][9] This steric barrier increases the activation energy of the transition state, resulting in a substantially slower Sₙ2 reaction rate compared to its primary counterpart.[4][10]

G cluster_0 Ethyl Analog (Primary Halide) cluster_1 Methyl Analog (Secondary Halide) Nu_E Nu⁻ C_E C-Br (Unhindered) Nu_E->C_E Easy Backside Attack Product_E Fast Sₙ2 Product C_E->Product_E Nu_M Nu⁻ C_M C-Br (Sterically Hindered by CH₃) Nu_M->C_M Difficult Backside Attack Product_M Slow Sₙ2 Product C_M->Product_M

Caption: Sₙ2 nucleophilic attack on ethyl vs. methyl analogs.

Comparative Alkylation Performance: A Practical Guide

The choice of analog directly impacts experimental outcomes. When alkylating nucleophiles such as phenols, anilines, or other amines, the differences in reactivity are pronounced.

ParameterN-Boc-2-bromoethylamine (Ethyl Analog)N-Boc-1-bromo-2-propylamine (Methyl Analog)Rationale & Field Insights
Reaction Time Typically faster (e.g., 4-12 hours)Significantly slower (e.g., 24-72 hours)The reduced steric hindrance of the primary halide allows for a more rapid Sₙ2 reaction.[2][5]
Reaction Temp. Room temperature to moderate heat (e.g., 25-60 °C)Higher temperatures often required (e.g., 60-100 °C)Additional thermal energy is needed to overcome the higher activation barrier caused by steric hindrance.
Typical Yields Generally high (80-95%)Moderate to good (50-85%)Slower reactions and harsher conditions can lead to side reactions or degradation, lowering the overall yield.
Choice of Base Standard non-nucleophilic bases (K₂CO₃, Cs₂CO₃) are effective.Stronger bases (e.g., NaH) may be required to drive the reaction to completion.A stronger base can increase the concentration of the deprotonated, more reactive nucleophile to compensate for the slower substitution rate.
Side Reactions Low propensity for elimination (E2) reactions.Increased risk of E2 elimination, especially with strong, bulky bases.Secondary halides are more prone to elimination pathways than primary halides, particularly at elevated temperatures.

Experimental Protocol: O-Alkylation of 4-Methoxyphenol

This protocol provides a representative workflow for the O-alkylation of a model phenol, highlighting the practical differences in handling the two bromoalkylamine analogs.

G A 1. Dissolve Phenol & Base B 2. Add Alkylating Agent A->B C 3. Reaction at Temp B->C D 4. Monitor by TLC/LCMS C->D E 5. Aqueous Workup D->E F 6. Purification (Chromatography) E->F G 7. Characterization F->G

Caption: General experimental workflow for alkylation.

Materials:

  • 4-Methoxyphenol

  • N-Boc-2-bromoethylamine OR N-Boc-1-bromo-2-propylamine

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure for Ethyl Analog (N-Boc-2-bromoethylamine)
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and anhydrous DMF.

  • Addition: Add N-Boc-2-bromoethylamine (1.2 eq) to the stirring suspension.

  • Reaction: Heat the mixture to 60 °C and stir for 8-12 hours.

    • Scientist's Note: The use of a moderate base like K₂CO₃ is sufficient for phenol deprotonation and is less likely to cause side reactions than stronger bases.[11] DMF is an excellent polar aprotic solvent for Sₙ2 reactions.[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed.

  • Workup: Cool the reaction to room temperature. Quench by slowly adding water and extract with EtOAc (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Procedure for Methyl Analog (N-Boc-1-bromo-2-propylamine)
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, carefully add NaH (1.5 eq) to anhydrous DMF. Cool the suspension to 0 °C.

  • Deprotonation: Slowly add a solution of 4-methoxyphenol (1.0 eq) in DMF to the NaH suspension. Allow it to warm to room temperature and stir for 30 minutes until gas evolution ceases.

    • Scientist's Note: A stronger base like NaH is used to fully deprotonate the phenol, creating a more potent nucleophile to overcome the steric hindrance of the secondary halide.[12]

  • Addition: Add N-Boc-1-bromo-2-propylamine (1.3 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C and stir for 24-48 hours.

  • Monitoring & Workup: Follow steps 4-6 as described for the ethyl analog. Be extremely cautious during the water quench step due to the presence of unreacted NaH.

Strategic Selection: When to Use Which Analog?

The choice between the ethyl and methyl analog is a strategic decision based on the synthetic goal.

G Start Select an Analog Q1 Is speed and yield the highest priority? Start->Q1 Ethyl Use Ethyl Analog (N-Boc-2-bromoethylamine) Q1->Ethyl Yes Q2 Is the methyl group a required structural feature? Q1->Q2 No Methyl Use Methyl Analog (N-Boc-1-bromo-2-propylamine) Q2->Ethyl No Q2->Methyl Yes

Caption: Decision tree for analog selection.

  • Choose the Ethyl Analog for:

    • Rapid Synthesis & High Throughput: When speed and efficiency are paramount. Its high reactivity ensures shorter reaction times and typically cleaner conversions.

    • General Linker Applications: When simply connecting a two-carbon spacer unit is the objective, without the need for additional substitution.

    • Sensitive Substrates: The milder reaction conditions required reduce the risk of degrading sensitive functional groups elsewhere in the molecule.

  • Choose the Methyl Analog for:

    • Specific Structural Requirements: When the final target molecule explicitly requires the methyl group for pharmacological activity (e.g., to fit into a specific protein binding pocket or to alter metabolic stability).

    • Introducing Chirality: The carbon bearing the methyl group is a stereocenter, allowing for the synthesis of chiral molecules if an enantiomerically pure starting material is used.

    • Modulating Physicochemical Properties: The added methyl group increases lipophilicity, which can be a deliberate strategy to improve properties like membrane permeability.

Conclusion

While both N-Boc-2-bromoethylamine and N-Boc-1-bromo-2-propylamine are valuable synthetic tools, their reactivity profiles are fundamentally different. The ethyl analog is the workhorse for rapid and high-yielding constructions of ethylene-linked amines due to its unhindered, primary halide nature. The methyl analog is a specialty reagent, chosen deliberately when its inherent steric bulk and the presence of the methyl group are required features of the target architecture. Understanding the mechanistic basis of their reactivity—primarily the role of steric hindrance in Sₙ2 reactions—empowers the medicinal and process chemist to make informed, strategic decisions that accelerate discovery and development.

References

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from Chemistry Steps. [Link]

  • LibreTexts. (2019, June 5). 8.3. Factors affecting rate of nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook. Retrieved from LibreTexts. [Link]

  • Various Authors. (2022, September 16). What is the order of reactivity for primary, secondary and tertiary alkyl halides in Sn2 reactions? Why is this the case?. Quora. [Link]

  • Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from Chemistry Steps. [Link]

  • Various Authors. (2013, November 8). Why is the reactivity of primary alkyl halides with nucleophiles (SN2 mechanism) greater than secondary and tertiary alkyl halides?. Chemistry Stack Exchange. [Link]

  • LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from Chemistry LibreTexts. [Link]

  • LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • Reddy, C. M., et al. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. [Link]

  • Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen, 3(1), 124–137. [Link]

  • Royal Society of Chemistry. (n.d.). Intramolecular alkylation of carboxylic acids: application to the synthesis of boc-protected cyclic amino acids. RSC Publishing. [Link]

  • ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from ResearchGate. [Link]

  • Various Authors. (2016, December 2). How to do alkylation of NHBOc amines using alkyl bromide?. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]

  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from Der Pharma Chemica. [Link]

  • Academia.edu. (n.d.). Alkylation of substituted phenols with olefins and separation of close-boiling phenolic substances via alkylation/dealkylation. Retrieved from Academia.edu. [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed N- and O-Alkylation of Amines and Phenols using Alkylborane Reagents. Retrieved from Organic Chemistry Portal. [Link]

  • Office of Scientific and Technical Information. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from OSTI.gov. [Link]

  • Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Ataman Kimya. (n.d.). MONO-N-PROPYLAMINE. Retrieved from Ataman Kimya. [Link]

  • Kjell, D. P., et al. (n.d.). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. PMC. [Link]

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Safety & Regulatory Compliance

Safety

A Strategic Guide to Personal Protective Equipment for Handling (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester

In the landscape of pharmaceutical research and drug development, the synthesis of novel molecules often involves compounds with incompletely characterized toxicological profiles. (2-Bromoethyl)-ethylcarbamic acid tert-b...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel molecules often involves compounds with incompletely characterized toxicological profiles. (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester (CAS No. 42847-41-6), a key building block, falls into this category. While specific hazard data is limited, its structure—containing a bromoalkane and a carbamate moiety—necessitates a cautious and well-informed approach to personal protection. This guide provides a comprehensive, risk-based strategy for the selection and use of Personal Protective Equipment (PPE), ensuring the safety of all laboratory personnel.

Hazard Identification and Risk Assessment: The 'Why' Behind the PPE

Understanding the potential hazards is the cornerstone of effective PPE selection.[1] The structure of (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester suggests several potential risks that dictate our protective strategy. Safety Data Sheets (SDS) for this and structurally similar compounds indicate the primary hazards.[2][3]

Table 1: Hazard Analysis and PPE Implications

Hazard ClassPotential EffectRationale Based on Chemical StructureImplied PPE Requirement
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Bromoalkanes can be alkylating agents, potentially reacting with biological macromolecules. The carbamate group can also exhibit toxicity.Chemical-resistant gloves, lab coat, and respiratory protection are essential to prevent systemic exposure.
Skin Irritation/Corrosion Causes skin irritation.[2]Halogenated organic compounds are often irritating to the skin upon direct contact.Impermeable gloves and a lab coat are necessary to prevent dermal contact.[4]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]Direct contact with chemical dust or splashes can cause significant damage to the eyes.Chemical splash goggles are mandatory. A face shield should be used when handling larger quantities or when a splash hazard is significant.[5][6]
Respiratory Irritation May cause respiratory irritation.[2][3]The compound, likely a solid, can form dust that, if inhaled, can irritate the respiratory tract.Handling should be performed in a certified chemical fume hood to minimize inhalation exposure. Respiratory protection may be required based on the scale of work.[7][8]

This risk assessment underscores that the minimum PPE for any laboratory work—a lab coat, safety glasses, long pants, and closed-toe shoes—is insufficient for handling this compound.[5] A more robust ensemble is required.

Core PPE Requirements: Your First Line of Defense

Based on the identified risks, a specific and comprehensive PPE ensemble is required. The selection of each component must be deliberate and based on established safety standards, such as those from the American National Standards Institute (ANSI).[1][6]

Table 2: PPE Specifications for Handling (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester

Body PartRequired PPEStandard/SpecificationRationale and Best Practices
Eyes/Face Chemical Splash GogglesANSI Z87.1 compliant.[5][6]Protects against dust particles and potential splashes. Must be worn at all times in the lab.
Face Shield (in addition to goggles)ANSI Z87.1 compliant.[6]Required when handling quantities >5g or when there is a significant splash risk (e.g., during transfers or quenching reactions).[5]
Hands Chemically Resistant GlovesStandard: EN 374. Material: Nitrile (minimum).[2]Nitrile gloves offer good protection against incidental contact.[5] For prolonged handling or immersion, consider heavier-duty gloves or double-gloving. Always inspect gloves for tears or punctures before use and remove them before leaving the lab.[4]
Body Laboratory CoatFlame-resistant (FR) or 100% cotton.A fully buttoned lab coat protects skin and personal clothing from contamination.[4][6] Synthetic blends should be avoided due to the risk of melting in a fire.
Respiratory Certified Chemical Fume HoodN/AAll handling of the solid and its solutions must be conducted within a properly functioning chemical fume hood to control vapor and dust exposure.[7][9]
Air-Purifying Respirator (if required)NIOSH-approved.A respirator may be necessary for large-scale operations or in the event of an engineering control failure. Use requires inclusion in a formal respiratory protection program with medical clearance and fit-testing.[6]

Procedural Guidance: Integrating Safety into Your Workflow

Effective protection goes beyond simply wearing PPE; it involves integrating safety practices into every step of the experimental workflow.

Step-by-Step Safe Handling Protocol
  • Preparation: Before handling the chemical, ensure the chemical fume hood is certified and functioning correctly. Lay down an absorbent, plastic-backed liner on the work surface to contain any potential spills.[9] Assemble all necessary equipment and reagents.

  • Donning PPE: Put on your lab coat, followed by chemical splash goggles. Finally, don your nitrile gloves, ensuring they overlap the cuffs of your lab coat.

  • Chemical Handling (in Fume Hood):

    • Carefully weigh the solid compound, avoiding the creation of dust.

    • When preparing solutions, add reagents slowly to control any potential exothermic reactions.

    • Keep the container closed when not in use.[10]

  • Post-Handling & Decontamination:

    • Clean all non-disposable equipment used. Glassware can be decontaminated by soaking in an appropriate cleaning solution.

    • Wipe down the work surface in the fume hood with a suitable solvent and dispose of the absorbent liner as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination. First, remove gloves. Then, remove the lab coat, followed by eye protection. Wash hands thoroughly with soap and water immediately after removing gloves.[4]

Visualization of the Safe Handling Workflow

The following diagram illustrates the critical checkpoints in the safe handling process, from preparation to disposal.

G cluster_prep 1. Pre-Operation cluster_ppe_on 2. Don PPE cluster_handling 3. Chemical Handling (in Fume Hood) cluster_cleanup 4. Decontamination & Cleanup cluster_ppe_off 5. Doff PPE cluster_disposal 6. Disposal a Verify Fume Hood Certification b Gather Materials & Reagents a->b c Prepare Absorbent Liner b->c d Don Lab Coat e Don Goggles d->e f Don Gloves e->f g Weigh Solid f->g Proceed to Handling h Prepare Solution g->h i Perform Reaction h->i j Clean Equipment i->j Reaction Complete k Wipe Work Surface j->k l Package Waste k->l m Remove Gloves l->m Cleanup Complete n Remove Lab Coat m->n o Remove Goggles n->o p Wash Hands o->p q Dispose of Contaminated PPE & Materials in Halogenated Waste p->q Final Step

Caption: Workflow for handling (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester.

Spill and Disposal Plans: Managing the Unexpected

Emergency Spill Procedures:

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the area.

  • Contain: If safe to do so, contain the spill using a chemical spill kit with an absorbent appropriate for organic compounds.

  • Protect: Wear a higher level of PPE if necessary, which may include double gloves, a chemical-resistant apron, and respiratory protection.

  • Clean & Dispose: Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

Waste Disposal Protocol:

Proper segregation of chemical waste is critical for safety and environmental compliance.[11]

  • Halogenated Organic Waste: As a brominated compound, all waste containing (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester, including contaminated solids, solutions, and disposable PPE, must be collected in a designated "Halogenated Organic Waste" container.[7][8][12]

  • Labeling: The waste container must be clearly labeled with its contents and the associated hazards as soon as the first drop of waste is added.[10][11]

  • Storage: Keep waste containers closed except when adding waste and store them in a designated satellite accumulation area.

By adhering to this comprehensive guide, researchers can confidently handle (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester, ensuring both personal safety and the integrity of their research. This protocol is a self-validating system, where each step is logically derived from a thorough risk assessment, grounded in authoritative safety standards.

References

  • Personal Protective Equipment Selection Guide. (2015). Research Laboratory & Safety Services, University of Arizona. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • Selecting PPE for the Laboratory. (2021). Environmental Health and Safety, West Chester University. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • BSU Laboratory PPE Selection Guide (by Task). Environmental Health and Safety Office, Ball State University. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]

  • tert-Butyl (2-bromoethyl)carbamate Safety Data Sheet. Chemsrc. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Delaware. [Link]

  • Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). University of North Texas Health Science Center. [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester
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